Product packaging for (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate(Cat. No.:CAS No. 72558-82-8)

(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Número de catálogo: B193861
Número CAS: 72558-82-8
Peso molecular: 546.6 g/mol
Clave InChI: ORFOPKXBNMVMKC-DWVKKRMSSA-N
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Descripción

Historical Context of Third-Generation Cephalosporin (B10832234) Development

The journey of cephalosporins began with the discovery of Cephalosporin C from the mold Acremonium chrysogenum (previously Cephalosporium) by the Italian scientist Giuseppe Brotzu in 1945. nih.govslideshare.net However, it was the subsequent structural modifications that unlocked the therapeutic potential of this class of antibiotics. The development of first-generation cephalosporins in the 1960s marked a significant step forward, followed by the second and third generations in the 1970s and 1980s, each with an expanded spectrum of activity. hbs.edu

Academic Significance in Contemporary Antimicrobial Studies

Decades after its introduction in the early 1980s, ceftazidime continues to be a subject of significant academic interest. nih.gov Its enduring relevance stems from several factors. Firstly, it remains a benchmark for the development of new anti-pseudomonal agents. Secondly, the emergence of resistance to ceftazidime, particularly through the production of extended-spectrum beta-lactamases (ESBLs) and carbapenemases, has spurred extensive research into the mechanisms of bacterial resistance. nih.govxiahepublishing.com

The most prominent area of contemporary research involving ceftazidime is its combination with novel beta-lactamase inhibitors. The pairing of ceftazidime with avibactam (B1665839), a non-beta-lactam beta-lactamase inhibitor, has revitalized its clinical utility against many multidrug-resistant Gram-negative bacteria, including those producing Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-type carbapenemases. contagionlive.comijmedicine.comresearchgate.net This combination, ceftazidime-avibactam, has been a focal point of numerous studies investigating its efficacy against carbapenem-resistant Enterobacteriaceae (CRE) and other difficult-to-treat pathogens. contagionlive.comijmedicine.comresearchgate.net Research continues to explore the dose-exposure-response relationships of ceftazidime-avibactam to optimize dosing strategies and combat the evolution of resistance. vivli.org Furthermore, studies are actively investigating the synergistic effects of ceftazidime-avibactam with other antimicrobials to overcome resistance mediated by metallo-beta-lactamases (MBLs), against which avibactam is not active. xiahepublishing.comasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N6O7S2 B193861 (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 72558-82-8

Propiedades

Key on ui mechanism of action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations.

Número CAS

72558-82-8

Fórmula molecular

C22H22N6O7S2

Peso molecular

546.6 g/mol

Nombre IUPAC

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1

Clave InChI

ORFOPKXBNMVMKC-DWVKKRMSSA-N

SMILES isomérico

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

SMILES canónico

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

melting_point

103-113

Otros números CAS

72558-82-8
78439-06-2

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

> 95%

Cantidad

Milligrams-Grams

Solubilidad

5.73e-03 g/L

Sinónimos

Pyridinium, 1-​[[(6R,​7R)​-​7-​[[(2Z)​-​2-​(2-​amino-​4-​thiazolyl)​-​2-​[(1-​carboxy-​1-​methylethoxy)​imino]​acetyl]​amino]​-​2-​carboxy-​8-​oxo-​5-​thia-​1-​azabicyclo[4.2.0]​oct-​2-​en-​3-​yl]​methyl]​-​, inner salt

Origen del producto

United States

Molecular and Biochemical Mechanism of Ceftazidime Action

Penicillin-Binding Protein (PBP) Interactions

The efficacy of ceftazidime is rooted in its ability to specifically bind to and inactivate PBPs, which are crucial for the final steps of peptidoglycan synthesis. patsnap.comrcsb.org Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing it with strength and rigidity. patsnap.com

Ceftazidime Binding Specificity and Affinity Profiles

Ceftazidime exhibits a high affinity for specific PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime primarily targets PBP-3. drugbank.comregionkronoberg.senih.gov This specific binding to PBP-3 is responsible for the characteristic filamentation of these bacteria upon exposure to the antibiotic. regionkronoberg.senih.gov At higher concentrations, ceftazidime also demonstrates inhibitory activity against PBP-1a and PBP-1b, which are involved in cell elongation. regionkronoberg.senih.gov Its affinity for PBP-2 is weaker, and significantly higher concentrations are required to inhibit PBP-4. drugbank.com

In the case of the Gram-positive bacterium Staphylococcus aureus, ceftazidime shows a high affinity for PBP-1 and PBP-2, but a much lower affinity for PBP-3. drugbank.comregionkronoberg.se For Streptococcus pneumoniae, ceftazidime has a high affinity for PBP-3 but an extremely low affinity for PBP-2b. nih.gov Recent studies on Mycobacterium abscessus suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. drugbank.com The aminothiazole group in ceftazidime's structure is a key contributor to its increased binding affinity for PBP-3 in many Gram-negative organisms. mdpi.comresearchgate.net

Interactive Table: Ceftazidime PBP Binding Affinity

Bacterial SpeciesPrimary PBP Target(s)Other Targeted PBPsReference
Escherichia coliPBP-3PBP-1a, PBP-1b (at higher concentrations) drugbank.comregionkronoberg.senih.gov
Pseudomonas aeruginosaPBP-3PBP-1a, PBP-1b (at higher concentrations) drugbank.comregionkronoberg.senih.gov
Staphylococcus aureusPBP-1, PBP-2PBP-3 (low affinity), PBP-4 (much lower affinity) drugbank.comregionkronoberg.se
Streptococcus pneumoniaePBP-3PBP-2b (extremely low affinity) nih.gov
Mycobacterium abscessusPonA1, PonA2, PbpA drugbank.com

Allosteric and Covalent Interactions with PBP Active Sites

The interaction of ceftazidime with PBPs involves both allosteric and covalent binding. The β-lactam ring of ceftazidime is a structural mimic of the D-Ala-D-Ala peptide substrate of PBPs. patsnap.comrcsb.org This allows the antibiotic to bind to the active site of the PBP. rcsb.org The binding is initiated by a nucleophilic attack from a serine residue within the PBP active site on the carbonyl carbon of the β-lactam ring. rcsb.orgresearchgate.net This results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme. rcsb.orgmdpi.com

In some cases, such as with PBP2a of methicillin-resistant Staphylococcus aureus (MRSA), the interaction is more complex. csic.esnih.gov An allosteric site, distant from the active site, plays a crucial role. csic.esnih.govcsic.es The binding of a molecule, such as ceftaroline (B109729) (a related cephalosporin), to this allosteric site can induce a conformational change that makes the active site more accessible to another antibiotic molecule for covalent inhibition. csic.esnih.gov Crystal structures have shown that some β-lactams, including ceftazidime, can bind to the allosteric site of PBP2a, leading to a "partially open" or "open" state of the enzyme. nih.govcsic.es

Structural Consequences of PBP Inhibition

The covalent binding of ceftazidime to the PBP active site has significant structural consequences for the enzyme. nih.gov Upon binding, the β-lactam ring of ceftazidime is opened, and the molecule becomes covalently attached to the active site serine. pnas.org This acylation of the active site blocks it from its natural substrate, the peptidoglycan precursor. rcsb.org

Structural studies of P. aeruginosa PBP3 in complex with ceftazidime have revealed local conformational changes that lead to a narrowing of the substrate-binding cleft. nih.gov Specifically, the binding of ceftazidime can cause a conformational rearrangement of tyrosine and phenylalanine residues within the active site. pnas.org For inhibitors with an aminothiazole ring, like ceftazidime, the side chain of a tyrosine residue rotates away to create a pocket for this ring. plos.org The inhibition of PBP-3, which is essential for septum formation during cell division, leads to the formation of long, filamentous bacterial cells as they are unable to divide properly. patsnap.comregionkronoberg.senih.gov Inhibition of PBP-1a and PBP-1b, involved in cell elongation, results in the formation of spheroplasts and rapid lysis. regionkronoberg.se

Impact on Bacterial Cell Wall Biosynthesis Pathways

The inhibition of PBPs by ceftazidime directly and profoundly impacts the biosynthesis of the bacterial cell wall, a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. microbenotes.com

Disruption of Peptidoglycan Transpeptidation and Polymerization

The primary consequence of PBP inhibition by ceftazidime is the disruption of the final steps of peptidoglycan synthesis. patsnap.comrcsb.org PBPs catalyze the transpeptidation reaction, which involves the cross-linking of adjacent peptide chains attached to the glycan strands of peptidoglycan. patsnap.commicrobenotes.com This cross-linking is essential for the formation of a strong, mesh-like structure that provides the cell wall with its integrity. rcsb.org

Modulation of Lipid-Linked Intermediate Synthesis

Recent research indicates that the effects of ceftazidime may extend beyond the final periplasmic steps of peptidoglycan synthesis. acs.orgnih.gov Studies on Klebsiella pneumoniae treated with ceftazidime/avibactam (B1665839) have shown perturbations in the early cytoplasmic stages of peptidoglycan synthesis and the synthesis of lipid-linked intermediates. acs.orgnih.gov

The biosynthesis of peptidoglycan involves the assembly of precursor units on a lipid carrier molecule, undecaprenyl phosphate (B84403) (Und-P), in the cytoplasm. plos.orgresearchgate.net This lipid-linked intermediate, known as Lipid II, is then flipped across the cytoplasmic membrane to the periplasm, where it is incorporated into the growing peptidoglycan chain. plos.orgresearchgate.net Metabolomic analyses have revealed that ceftazidime treatment can lead to a significant reduction in essential lipids involved in the biogenesis of the outer membrane and the synthesis of lipid-linked intermediates for peptidoglycan and lipopolysaccharide assembly. acs.orgnih.gov This suggests that ceftazidime may indirectly modulate the synthesis or availability of these crucial lipid carriers, further disrupting the entire cell wall biosynthesis pathway. acs.orgnih.gov

Influence on Lipopolysaccharide and Outer Membrane Biogenesis

While the primary target of ceftazidime is the inhibition of peptidoglycan synthesis, its antibacterial effects create a ripple effect that perturbs the biogenesis of the Gram-negative outer membrane and its critical component, lipopolysaccharide (LPS). The outer membrane serves as a formidable barrier, and its disruption is a key consequence of ceftazidime's action.

Integrated metabolomic and transcriptomic studies on Klebsiella pneumoniae treated with ceftazidime (in combination with avibactam) have revealed significant disruptions in the biosynthetic pathways of both peptidoglycan and LPS, including the assembly of lipid A and the O-antigen. nih.govacs.orgresearchgate.netresearchgate.net This indicates that the impact of ceftazidime extends beyond the final periplasmic steps of peptidoglycan cross-linking to affect earlier cytoplasmic synthesis stages and the formation of lipid-linked intermediates. nih.govacs.orgresearchgate.net Metabolomics analysis further shows a marked reduction in essential lipids necessary for the biogenesis of outer membrane glycerolipids. nih.govacs.orgnih.gov

The stress inflicted on the cell envelope by ceftazidime can lead to visible morphological changes. In bacteria like Pseudomonas aeruginosa, exposure to agents that damage the cell wall can cause the release of outer membrane vesicles (OMVs). vt.edu The composition of these vesicles can be altered by antibiotic presence; for instance, treatment of P. aeruginosa with gentamicin, a polycationic antibiotic, alters the packing of LPS into OMVs. vt.edu While not a direct action of ceftazidime, this illustrates how cell envelope stress can lead to the shedding of outer membrane components. The integrity of the outer membrane is maintained by complex protein machinery, such as the Lpt (lipopolysaccharide transport) system, which is responsible for transporting LPS from the inner membrane to the outer leaflet of the outer membrane. uzh.chjmb.or.kruu.nl Peptidomimetic antibiotics that target the LptD component of this machinery have been shown to cause major disturbances to membrane structure and biogenesis, highlighting the vulnerability of this pathway. uzh.ch

Broader Metabolic and Cellular Perturbations

The bactericidal activity of ceftazidime is not solely a result of cell wall degradation but also involves a cascade of broader metabolic and cellular disruptions that collectively overwhelm the bacterium's survival mechanisms.

Ceftazidime treatment induces significant perturbations in the central carbon metabolism of bacteria. Studies combining metabolomics and transcriptomics have shown that ceftazidime, particularly when used with avibactam against K. pneumoniae, substantially inhibits key metabolic pathways including the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate pathway (PPP). nih.govacs.orgresearchgate.netresearchgate.net This is evidenced by the significant perturbation in the levels of crucial intermediates of the TCA cycle, such as citrate, succinate, and fumarate, and of the PPP, like D-glycerate and D-glucono-1,5-lactone. acs.org The dysregulation of genes that govern these metabolic pathways aligns with the observed metabolic changes. nih.govacs.orgresearchgate.net

The disruption of these pathways is a critical blow to the bacterial cell. The TCA cycle is central to cellular respiration and provides essential precursors for other metabolic processes. researchgate.net The PPP is vital for generating NADPH, a key reductant for biosynthetic processes and for combating oxidative stress, as well as producing precursors for nucleotide synthesis. The inhibition of these pathways suggests a widespread metabolic collapse that contributes significantly to the antibiotic's lethal effect. Interestingly, in some bacteria, an inefficient TCA cycle has been associated with ceftazidime resistance, suggesting that metabolic state can influence susceptibility. researchgate.netresearchgate.net

Table 1: Impact of Ceftazidime on Bacterial Metabolic Pathways and Components

Metabolic Area Observed Effect of Ceftazidime Treatment Bacterial Species Studied Reference
Outer Membrane & LPS Disruption of lipopolysaccharide (LPS) and peptidoglycan biosynthetic pathways. Reduction in essential lipids for outer membrane glycerolipid biogenesis.Klebsiella pneumoniae nih.gov, acs.org, nih.gov
Central Carbon Metabolism Substantial inhibition of the tricarboxylic acid (TCA) cycle and pentose phosphate pathway (PPP).Klebsiella pneumoniae nih.gov, acs.org, researchgate.net
TCA Cycle Intermediates Significant perturbation in levels of citrate, succinate, and fumarate.Klebsiella pneumoniae acs.org
Energy Metabolism Decreased proton motive force (PMF) and inefficient respiration observed in ceftazidime-resistant strains.Vibrio alginolyticus dovepress.com
Reactive Oxygen Species Ceftazidime-mediated killing is associated with ROS production. Reduced ROS levels are linked to resistance.Edwardsiella tarda researchgate.net, nih.gov, frontiersin.org

There is compelling evidence that the generation of reactive oxygen species (ROS) is a significant component of ceftazidime's bactericidal mechanism. researchgate.netnih.govfrontiersin.org ROS are highly reactive molecules, including superoxide (B77818) radicals, hydrogen peroxide (H₂O₂), and hydroxyl radicals, that can inflict widespread damage to DNA, proteins, and lipids.

Studies on Edwardsiella tarda have shown that ceftazidime-mediated killing is linked to ROS production. researchgate.net Ceftazidime-resistant strains of this bacterium exhibit lower levels of ROS compared to their susceptible counterparts. researchgate.netnih.gov The addition of an ROS promoter, such as Fe³⁺, enhances ceftazidime's killing efficacy, while an ROS inhibitor like thiourea (B124793) reduces it. researchgate.netnih.gov This suggests that ROS play a direct role in the antibiotic's lethality. The mechanism appears to be linked to central metabolism, as the reduction in ROS in resistant strains was associated with the inactivation of the pyruvate (B1213749) cycle, a key source for ROS biosynthesis. researchgate.netnih.govfrontiersin.org

In other contexts, such as the killing of intracellular Burkholderia pseudomallei in macrophages, interferon-gamma (IFN-γ) acts synergistically with ceftazidime. nih.govasm.org This synergy is mediated by IFN-γ-induced ROS, which kill intracellular bacteria, while ceftazidime targets the extracellular population. nih.govasm.org Blocking these ROS pathways reverses the synergistic killing effect. nih.gov While ceftazidime itself can induce some ROS production, its combination with ROS-inducing agents can significantly potentiate its antibacterial activity. nih.govinnovareacademics.in

Ceftazidime's disruption of cell wall synthesis and central metabolism has profound consequences for bacterial energy production, particularly the proton motive force (PMF). The PMF is an electrochemical gradient across the bacterial inner membrane, essential for ATP synthesis, nutrient transport, and motility. researchgate.net

Research has shown a clear link between ceftazidime action and PMF disruption. In Vibrio alginolyticus, ceftazidime resistance is characterized by a decreased membrane proton motive force and inefficient respiration. dovepress.com The dissipation of PMF is a critical event that cripples the cell's energy-dependent processes. Adjuvants that can independently cause dissipation of the bacterial PMF, such as the antifungal drug econazole, have been shown to effectively eradicate antibiotic-tolerant bacterial cells when used in combination with ceftazidime. oup.comnih.gov Guanethidine, another compound that disrupts PMF by dissipating membrane potential, also enhances the activity of antibiotics by interfering with bacterial energy metabolism and increasing ROS accumulation. mdpi.com

The energy for many efflux pumps, which bacteria use to expel antibiotics, is derived from the PMF. oup.commdpi.com Therefore, by indirectly causing the PMF to collapse, ceftazidime can compromise this resistance mechanism. The interplay is complex, as a reduced PMF is also a characteristic of dormant persister cells, which are highly tolerant to antibiotics. researchgate.net However, the damage inflicted by ceftazidime on the cell envelope, coupled with the disruption of metabolic pathways that generate the PMF, contributes to a terminal decline in cellular energy, sealing the bacterium's fate. dovepress.comfrontiersin.org

Biochemical and Genetic Foundations of Ceftazidime Resistance

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including ceftazidime, is the production of β-lactamase enzymes. researchgate.netnih.gov These enzymes inactivate ceftazidime by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective. mdpi.com Bacteria have evolved a vast and diverse arsenal (B13267) of these enzymes, some of which have a particular affinity for ceftazidime.

Several classes of β-lactamases are implicated in ceftazidime resistance, with some of the most clinically significant being Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase (OXA) enzymes. dovepress.commdpi.com

Klebsiella pneumoniae carbapenemase (KPC): KPC enzymes are Ambler class A serine β-lactamases that can efficiently hydrolyze carbapenems and most other β-lactams. mdpi.complos.org While the archetypal KPC-2 enzyme is a poor hydrolyzer of ceftazidime, numerous variants have emerged with enhanced activity against this antibiotic. plos.orgnih.gov Mutations, particularly single or double amino acid substitutions, can lead to increased catalytic efficiency for ceftazidime hydrolysis. plos.org For example, the D179Y substitution in KPC variants like KPC-33 significantly alters the enzyme's kinetics, enabling more effective ceftazidime inactivation. nih.govresearchgate.net

New Delhi Metallo-β-lactamase (NDM): NDM-1 and its variants are Ambler class B metallo-β-lactamases (MBLs) that utilize zinc ions for catalysis. dovepress.comacs.org These enzymes possess a broad hydrolysis spectrum, inactivating penicillins, cephalosporins, and carbapenems. mdpi.com While aztreonam (B1666516), a monobactam, is stable against hydrolysis by MBLs, ceftazidime is not. mjima.orgdovepress.com The presence of NDM-producing bacteria often leads to high-level resistance to ceftazidime. dovepress.com

Oxacillinase (OXA): The OXA-type enzymes are a diverse group of Ambler class D serine β-lactamases. mdpi.com The OXA-48 variant and its relatives are notable for their ability to hydrolyze carbapenems, although often weakly, but they generally spare extended-spectrum cephalosporins like ceftazidime. mdpi.comasm.org However, some OXA variants have been identified that do exhibit ceftazidime-hydrolyzing activity. mdpi.com The co-production of OXA-48 with other enzymes like extended-spectrum β-lactamases (ESBLs) is common and results in resistance to ceftazidime. asm.org

β-Lactamase VariantAmbler ClassCatalytic MechanismPrimary SubstratesCeftazidime Hydrolysis ActivityKey Resistance Conferral Feature
KPC (e.g., KPC-33)ASerine-basedCarbapenems, Penicillins, CephalosporinsEnhanced in variants (e.g., D179Y mutation) nih.govMutations increase catalytic efficiency against ceftazidime plos.org
NDMBZinc-dependent (Metallo)All β-lactams except monobactamsEfficient hydrolysis dovepress.comBroad-spectrum activity including ceftazidime mdpi.com
OXA-48DSerine-basedCarbapenems (weakly), PenicillinsGenerally poor, but some variants have activity mdpi.comasm.orgOften co-expressed with other β-lactamases (e.g., ESBLs) leading to ceftazidime resistance asm.org

To counter the threat of β-lactamases, ceftazidime is often combined with a β-lactamase inhibitor. Avibactam (B1665839) is a novel, non-β-lactam inhibitor that effectively inactivates a broad range of β-lactamases, including class A (like KPC), class C, and some class D enzymes. nih.govpreprints.org

Avibactam works by forming a covalent, but reversible, carbamoyl-enzyme complex with the serine residue in the β-lactamase active site. nih.gov This binding is highly stable, with a very slow deacylation rate, effectively sequestering the enzyme and preventing it from hydrolyzing the partner antibiotic, ceftazidime. nih.gov This synergistic action restores the susceptibility of many ceftazidime-resistant strains. dovepress.comnih.gov The combination of ceftazidime-avibactam has proven effective against organisms producing KPC and OXA-48. asm.orgnih.gov

However, avibactam is not active against class B metallo-β-lactamases like NDM because these enzymes use a different, zinc-based catalytic mechanism that avibactam cannot inhibit. dovepress.compreprints.org Interestingly, because aztreonam is stable to MBLs but hydrolyzed by other β-lactamases like ESBLs and KPCs that are often co-produced, the combination of ceftazidime-avibactam with aztreonam shows synergistic activity against MBL-producing bacteria. mjima.orgdovepress.comals-journal.com In this combination, avibactam inhibits the co-produced serine-β-lactamases, thereby protecting aztreonam, which can then exert its antibacterial effect. mdpi.commjima.org

Target Site Alterations in Penicillin-Binding Proteins

A second major strategy for ceftazidime resistance involves modifications to its primary cellular targets, the Penicillin-Binding Proteins (PBPs). pnas.orginfectionsinsurgery.org PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govinfectionsinsurgery.org Ceftazidime exerts its bactericidal effect by binding to PBPs, particularly PBP3, and inhibiting their transpeptidase activity, which disrupts cell wall integrity and leads to cell death. nih.govasm.org

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. nih.govpnas.org These mutations can result in amino acid substitutions that alter the three-dimensional conformation of the PBP's active site. pnas.org Such changes can lower the binding affinity of ceftazidime for its target, requiring higher concentrations of the antibiotic to achieve an inhibitory effect. nih.govresearchgate.net

This mechanism is a well-established route to resistance in various pathogens. For instance, specific amino acid substitutions near the conserved active site motifs of PBP3 have been identified in ceftazidime-resistant clinical isolates of Pseudomonas aeruginosa. asm.org In E. coli, a four-amino-acid insertion (Thr-Ile-Pro-Tyr) into PBP3 has been shown to play a role in resistance to ceftazidime-avibactam. nih.gov Similarly, single amino acid substitutions in the PenA (a PBP) of Burkholderia pseudomallei, such as Pro167Ser, have been shown to confer ceftazidime resistance. plos.org

OrganismAffected PBPType of AlterationExample Mutation/AlterationImpact on Ceftazidime
Pseudomonas aeruginosaPBP3Amino acid substitutionR504C asm.orgDecreased binding affinity
Escherichia coliPBP3Amino acid insertionThr-Ile-Pro-Tyr insertion nih.govReduced accessibility of β-lactams to the active site
Burkholderia pseudomalleiPenA (PBP)Amino acid substitutionPro167Ser plos.orgConfers resistance
Burkholderia pseudomalleiPBP3 (BPSS1219)Gene deletionDeletion of the gene encoding PBP3 pnas.orgnih.govHigh-level resistance

In a more drastic form of target site modification, some bacteria achieve high-level ceftazidime resistance through the large-scale deletion of genomic regions that include PBP-encoding genes. pnas.orgnih.gov A notable example of this has been documented in Burkholderia pseudomallei, the causative agent of melioidosis.

In several clinical cases where ceftazidime treatment failed, resistant variants of B. pseudomallei were isolated that had a large genomic deletion of at least 49 genes. pnas.orgnih.gov Subsequent mutational analysis demonstrated that the deletion of a single gene within this region, BPSS1219, which encodes a PBP3, was solely responsible for the high-level ceftazidime resistance. pnas.orgnih.govnih.gov The loss of this specific PBP3, a primary target of ceftazidime, renders the antibiotic ineffective. nih.gov This mechanism represents a significant, though perhaps less common, evolutionary pathway to potent antibiotic resistance.

Membrane Permeability and Efflux System Modifications

Alterations in the bacterial cell envelope, specifically concerning membrane permeability and the activity of efflux systems, represent a significant axis of resistance against ceftazidime. These modifications restrict the intracellular accumulation of the antibiotic, thereby diminishing its access to the target Penicillin-Binding Proteins (PBPs).

Porin Downregulation and Mutational Impact on Ceftazidime Uptake

The entry of ceftazidime into the periplasmic space of Gram-negative bacteria is primarily facilitated by outer membrane porin channels. Consequently, any reduction in the number or functional capacity of these porins can significantly impede antibiotic uptake and contribute to resistance.

In Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance, the loss or reduced production of the OprD porin is a well-documented mechanism of resistance, particularly against carbapenems. nih.govnih.govasm.org While OprD's primary role is in carbapenem (B1253116) uptake, its loss can contribute to a broader spectrum of β-lactam resistance when combined with other mechanisms. nih.govnih.gov The outer membrane of P. aeruginosa has an intrinsically low permeability, estimated to be 12 to 100 times lower than that of Escherichia coli, which already presents a formidable barrier to antibiotics. asm.org Mutations leading to the loss or downregulation of porins like OprD further exacerbate this issue. nih.govasm.org

Studies have shown that mutations affecting porin function are a common feature in ceftazidime-resistant clinical isolates. In Klebsiella pneumoniae, resistance to ceftazidime/avibactam has been linked to mutations in OmpK35 and OmpK36 porins, often in conjunction with other resistance determinants like KPC enzymes and increased efflux. nih.govasm.org For instance, a novel T333N mutation in OmpK36 was shown to reduce the porin's activity and impact ceftazidime-avibactam susceptibility. asm.org Similarly, in E. coli, the downregulation of the OmpF porin is a major cause of cefalexin resistance, highlighting the critical role of these channels in cephalosporin (B10832234) uptake. asm.org

It is crucial to note that porin loss alone may not always be sufficient to confer high-level ceftazidime resistance. nih.gov However, it often acts synergistically with other resistance mechanisms, such as the overexpression of β-lactamases (e.g., AmpC) or efflux pumps, to achieve clinically significant resistance levels. nih.govnih.gov

Table 1: Impact of Porin Modifications on Ceftazidime Susceptibility

OrganismPorin AffectedType of ModificationConsequenceAssociated MechanismsCitations
Pseudomonas aeruginosaOprDLoss/Reduced ExpressionReduced carbapenem and ceftazidime uptakeAmpC hyperproduction, Efflux pump overexpression nih.govnih.govasm.orgnih.gov
Klebsiella pneumoniaeOmpK35/OmpK36Non-functional mutationsReduced ceftazidime/avibactam uptakeKPC β-lactamases, Efflux pump overexpression nih.govasm.org
Escherichia coliOmpFDownregulation/DisruptionCefalexin resistanceActivation of sigma E regulon asm.org

Overexpression of Efflux Pumps and Their Contribution to Resistance

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. The overexpression of these pumps is a primary mechanism of multidrug resistance (MDR) in many pathogenic bacteria. In P. aeruginosa, several Resistance-Nodulation-Division (RND) family efflux pumps are implicated in ceftazidime resistance. nih.govmdpi.com

The main efflux pumps associated with ceftazidime resistance in P. aeruginosa include:

MexAB-OprM: Overexpression of this pump, often due to mutations in its regulatory genes mexR, nalC, or nalD, is a common cause of resistance to ceftazidime and other β-lactams. plos.orgnih.gov This system can extrude a broad range of antibiotics, including penicillins, cephalosporins, and quinolones. mdpi.comoup.com Studies have documented its overexpression in a significant percentage of clinical isolates. nih.govnih.gov

MexCD-OprJ: While typically silent or expressed at low levels, its overexpression can lead to resistance against cephalosporins like cefepime (B1668827) and, in some cases, ceftazidime through mutations affecting substrate specificity. mdpi.com

MexEF-OprN: Usually inactive under normal conditions, its upregulation is associated with resistance to quinolones and chloramphenicol, but it can also contribute to resistance against certain β-lactams. mdpi.commedpharmres.com

MexXY-OprM: This pump is another key contributor to multidrug resistance in P. aeruginosa. nih.govmdpi.com Overexpression of mexY is frequently observed in isolates non-susceptible to cefepime and tobramycin. nih.gov

The overexpression of these pumps is not mutually exclusive; in fact, co-expression of multiple efflux systems is common and can lead to higher levels of resistance. nih.govmedpharmres.com For example, the simultaneous overexpression of MexAB-OprM and MexXY has been observed in clinical isolates. nih.gov The contribution of efflux pumps to ceftazidime resistance is often synergistic with other mechanisms. For instance, the combination of AmpC hyperproduction and MexAB-OprM overexpression significantly compromises ceftazidime susceptibility. nih.gov

Table 2: Key Efflux Pumps in P. aeruginosa and Ceftazidime Resistance

Efflux Pump SystemTypical SubstratesRegulatory GenesImpact on Ceftazidime ResistanceCitations
MexAB-OprMβ-lactams (including ceftazidime), quinolones, macrolidesmexR, nalC, nalDMajor contributor; overexpression leads to resistance. mdpi.complos.orgnih.govnih.gov
MexCD-OprJCefepime, fluoroquinolones, chloramphenicolnfxBContributes to resistance, sometimes via mutations altering specificity. nih.govmdpi.com
MexEF-OprNQuinolones, chloramphenicol, trimethoprimmexTContributes to resistance, often in nfxC-type mutants. mdpi.commedpharmres.comfrontiersin.org
MexXY-OprMAminoglycosides, some β-lactams, tetracyclinesmexZContributes to resistance, particularly in combination with other pumps. nih.govmdpi.comnih.gov

Metabolic Pathways Associated with Resistance Phenotypes

Recent research has unveiled a complex interplay between bacterial metabolism and antibiotic resistance. Dysregulation of central metabolic pathways can create a cellular state that is less susceptible to the bactericidal action of antibiotics like ceftazidime.

Pyruvate (B1213749) Cycle and Fatty Acid Biosynthesis Dysregulation in Resistant Strains

Metabolomic studies have identified significant alterations in the central carbon metabolism of ceftazidime-resistant bacteria. uni.lunih.gov A key finding is the characterization of an inefficient pyruvate cycle (P cycle) in resistant strains of Vibrio alginolyticus and Edwardsiella tarda. uni.lunih.govresearchgate.net This repressed P cycle is linked to reduced respiration and a lower proton motive force (PMF), which in turn can impair drug uptake. uni.luresearchgate.net The inactivation of the P cycle has been documented as a consequence of ceftazidime resistance. researchgate.net

Concurrently, an increase in fatty acid biosynthesis has been observed in these resistant bacteria. uni.lunih.govsemanticscholar.org This metabolic shift may be a strategy to maintain membrane integrity in the face of antibiotic-induced stress. researchgate.net The inhibition of fatty acid biosynthesis has been shown to decrease resistance, confirming its role in the resistant phenotype. uni.lunih.gov For example, in ceftazidime-resistant V. alginolyticus, key biomarkers included increased levels of palmitic acid and stearic acid, both involved in fatty acid biosynthesis, and a decrease in succinic acid, a P cycle intermediate. semanticscholar.org

This metabolic reprogramming—characterized by a downregulated P cycle and upregulated fatty acid synthesis—appears to be a conserved strategy in conferring resistance to ceftazidime and other antibiotics. semanticscholar.orgfrontiersin.org

Transcriptomic and Metabolomic Signatures Correlating with Resistance

Integrated 'omics' approaches, combining transcriptomics, proteomics, and metabolomics, have provided a global view of the cellular changes associated with ceftazidime resistance. biorxiv.orgnih.govacs.org In P. aeruginosa, transcriptomic and proteomic profiling of strains evolved to resist ceftazidime revealed heterogeneous responses, but common themes included alterations in membrane proteins and lipopolysaccharide metabolism. biorxiv.orgasm.org

Metabolomic analyses have identified specific signatures associated with resistance. In ceftazidime-resistant V. alginolyticus, the metabolome is characterized by inefficient respiration, a dysfunctional P cycle, and increased fatty acid biosynthesis. uni.lunih.gov Similarly, a study on pan-drug-resistant K. pneumoniae treated with ceftazidime/avibactam showed significant perturbations in the metabolome, particularly a reduction in essential lipids for outer membrane biogenesis and inhibition of central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway and tricarboxylic acid (TCA) cycle. nih.govacs.orgacs.org These findings were consistent with transcriptomic data showing the dysregulation of genes governing these metabolic pathways. nih.govacs.org

These multi-omics studies highlight that ceftazidime resistance is not solely the result of a single gene mutation but rather a complex rewiring of cellular networks, leading to a robustly resistant phenotype. plos.orgbiorxiv.org The identification of these metabolic and transcriptomic signatures offers potential new targets for adjunct therapies aimed at reversing resistance.

Table 3: Metabolic and Transcriptomic Signatures of Ceftazidime Resistance

Organism'Omics' ApproachKey FindingsCitations
Vibrio alginolyticusMetabolomicsInefficient pyruvate cycle, increased fatty acid biosynthesis, decreased proton motive force. uni.lunih.govsemanticscholar.org
Edwardsiella tardaProteomicsInefficient metabolic flux from glycolysis, pyruvate cycle, and glutamate (B1630785) metabolism to purine (B94841) metabolism. researchgate.netfrontiersin.org
Pseudomonas aeruginosaGenomics, Transcriptomics, ProteomicsHeterogeneous responses; mutations in dacB, ampC, and efflux regulators; alterations in membrane proteins and LPS metabolism. plos.orgbiorxiv.orgasm.org
Klebsiella pneumoniaeTranscriptomics, MetabolomicsInhibition of central carbon metabolism (TCA cycle, pentose phosphate pathway), reduction in lipids for outer membrane biogenesis. nih.govacs.orgacs.org

Genetic and Evolutionary Aspects of Resistance Development

Ceftazidime resistance is an evolutionary process driven by mutation and selection. The genetic pathways to resistance are often complex and multifactorial, involving the sequential or simultaneous acquisition of multiple mutations. plos.orgnih.gov

Experimental evolution studies with P. aeruginosa have shown that resistance can evolve rapidly, with mutants tolerating ceftazidime concentrations many times higher than the parental strains. plos.org Whole-genome sequencing of these evolved mutants reveals that mutations are not random but often target specific genes and pathways. Genes frequently mutated include dacB (encoding PBP4), ampC and its regulators, and genes controlling efflux pump expression like mexR. plos.org Interestingly, large-scale genomic deletions have also been observed in a significant proportion of resistant mutants. nih.gov

The evolution of resistance is not always a one-way street. In the absence of antibiotic pressure, ceftazidime resistance can decline over generations. csic.esoup.com This decline is often caused by the acquisition of new compensatory mutations rather than the reversion of the original resistance mutations, suggesting that the fitness cost associated with resistance can drive bacteria back towards susceptibility. oup.com

Furthermore, the genetic background of the bacterial strain plays a crucial role in the evolutionary trajectory towards resistance. csic.es Pre-existing mutations can influence the subsequent mutations that are selected for, highlighting the contingent nature of resistance evolution. oup.com The transfer of mobile genetic elements, such as plasmids carrying resistance genes like blaKPC or blaPER-3, can also dramatically accelerate the evolution and spread of high-level ceftazidime resistance within and between bacterial species. frontiersin.orgnih.gov These elements allow for the rapid diversification of the bacterial genome and the emergence of novel resistance mechanisms. nih.gov

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a paramount mechanism for the rapid spread of antibiotic resistance genes among bacterial populations, including those conferring resistance to ceftazidime. nih.govfuturelearn.com Unlike vertical gene transfer, where genetic material is passed from a parent cell to its offspring, HGT allows for the exchange of genes between different bacterial species. mdpi.com This process is largely mediated by mobile genetic elements (MGEs), such as plasmids and transposons, which act as vehicles for resistance determinants. nih.govmdpi.com

The most common mode of HGT for antibiotic resistance is conjugation, a process involving direct cell-to-cell contact where a plasmid carrying resistance genes is transferred from a donor to a recipient bacterium. futurelearn.comasm.orgbioguardlabs.com Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome and often carry genes that encode for β-lactamase enzymes. contagionlive.comscitechnol.com These enzymes, such as TEM-1, extended-spectrum β-lactamases (ESBLs), and carbapenemases (e.g., KPC, NDM, VIM), can hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. encyclopedia.pubfrontiersin.orgmdpi.com

Research has shown that multicopy plasmids play a significant role as catalysts in the evolution of antibiotic resistance. nih.gov A study on Escherichia coli demonstrated that carrying the blaTEM-1 β-lactamase gene on a multicopy plasmid accelerated the evolution of ceftazidime resistance. nih.govebi.ac.uk This acceleration is attributed to two main effects: the plasmid increases the rate of novel mutations appearing in the resistance gene, and it amplifies the effect of these mutations due to the higher gene dosage (multiple copies of the gene per cell). contagionlive.comnih.govebi.ac.uk The transfer of plasmids carrying resistance genes for ceftazidime has been observed at frequencies of 10-6 to 10-7 in laboratory settings. jlabphy.org

Other HGT mechanisms include transformation (the uptake of naked DNA from the environment) and transduction (the transfer of bacterial DNA by bacteriophages), which also contribute to the dissemination of ceftazidime resistance genes. nih.govfuturelearn.combioguardlabs.com

Mechanism Description Key Genetic Elements Examples of Transferred Genes
Conjugation Transfer of genetic material between bacterial cells by direct cell-to-cell contact. asm.orgbioguardlabs.comPlasmids, Conjugative Transposons. nih.govmdpi.comblaTEM, blaCTX-M, blaKPC, blaNDM, blaVIM. encyclopedia.pubfrontiersin.orgjlabphy.org
Transformation Uptake and incorporation of foreign genetic material from the immediate environment. futurelearn.comFree DNA fragments.Antibiotic resistance genes. bioguardlabs.com
Transduction Transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). futurelearn.combioguardlabs.comBacteriophages.Antibiotic resistance genes. bioguardlabs.com

Spontaneous Mutagenesis and Promoter Region Alterations

Spontaneous mutations in a bacterium's own chromosomal DNA are a fundamental source of ceftazidime resistance. These mutations can alter the expression or function of proteins involved in the drug's mechanism of action or its inactivation. A primary mechanism involves the derepression and subsequent overproduction of the chromosomally encoded AmpC β-lactamase. encyclopedia.pubnih.gov

In many Gram-negative bacteria, such as Pseudomonas aeruginosa and Enterobacter cloacae, the ampC gene is inducible, and its expression is tightly regulated by a system involving several other genes, most notably ampD and ampR. nih.govnih.govmdpi.com The AmpD protein is a key negative regulator in this pathway. researchgate.net Spontaneous mutations in the ampD gene are a frequent cause of ceftazidime resistance. nih.govasm.org Such mutations, which can include amino acid substitutions, frameshift deletions, or insertions, lead to a non-functional AmpD protein. nih.gov This disrupts the normal regulation, resulting in the constitutive hyperproduction of the AmpC enzyme, which can effectively hydrolyze ceftazidime. asm.orgnih.govresearchgate.net Studies have identified various ampD mutations in ceftazidime-resistant clinical isolates of E. cloacae and P. aeruginosa. nih.govnih.gov

Mutations can also occur in the ampR gene, which encodes a transcriptional regulator of ampC. These mutations can prevent the binding of co-repressors, leading to constitutive high-level expression of ampC. mdpi.com Furthermore, mutations directly within the ampC promoter region can enhance its expression, leading to increased resistance. microbiologyresearch.orgresearchgate.net For example, a nucleotide substitution at position -28 in the ampC promoter of an E. coli mutant was associated with ceftazidime resistance. microbiologyresearch.orgresearchgate.net

Another significant mutational target is the gene encoding Penicillin-Binding Protein 3 (PBP3), the primary target of ceftazidime. nih.gov Alterations in the amino acid sequence of PBP3, such as the R504C mutation identified in P. aeruginosa, can decrease the binding affinity of ceftazidime, thereby reducing its efficacy. nih.gov In E. coli, mutations like A233T and I332V in PBP3 (also known as FtsI) have been shown to contribute to a significant increase in the minimum inhibitory concentration (MIC) of ceftazidime. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Gene/Region Function Effect of Mutation Resulting Phenotype Organism Example
ampD Negative regulator of ampC expression. researchgate.netInactivation or loss of function. nih.govConstitutive hyperproduction of AmpC β-lactamase. asm.orgresearchgate.netP. aeruginosa, E. cloacae, C. violaceum. nih.govnih.govasm.org
ampC Promoter Regulates transcription of the ampC gene. microbiologyresearch.orgNucleotide substitutions enhancing promoter strength. researchgate.netOverexpression of AmpC β-lactamase. microbiologyresearch.orgE. coli. microbiologyresearch.orgmicrobiologyresearch.org
ftsI (PBP3) Primary cellular target of ceftazidime. nih.govAmino acid substitutions (e.g., A233T, I332V, R504C). nih.govmicrobiologyresearch.orgDecreased binding affinity for ceftazidime. nih.govE. coli, P. aeruginosa. nih.govmicrobiologyresearch.org
ampR Transcriptional regulator of ampC. mdpi.comMutations inhibiting co-repressor binding. mdpi.comConstitutive high-level expression of ampC. nih.govmdpi.comE. cloacae, P. aeruginosa. nih.govmdpi.com

Hydrolytic Degradation Mechanisms

The stability of ceftazidime in aqueous solutions is a critical factor influencing its efficacy and storage. Like other β-lactam antibiotics, it is susceptible to hydrolytic degradation, a process significantly influenced by the pH of the medium. derpharmachemica.com The degradation pathways involve several key reactions, including the cleavage of the core β-lactam ring, modifications of its side chains, and stereochemical changes.

The hydrolysis of the β-lactam ring is a primary route of ceftazidime degradation and is highly dependent on pH. rsc.org The process follows pseudo-first-order kinetics in aqueous solutions where water is in large excess. rsc.org Studies have shown that the degradation is subject to both specific acid and base catalysis. ptfarm.plnih.gov

The rate of hydrolysis is significantly accelerated under both strongly acidic and basic conditions. ptfarm.plresearchgate.net A pH-rate profile for ceftazidime reveals that the compound exhibits maximum stability in a relatively pH-independent region between pH 4.5 and 6.5. nih.govnih.gov Outside of this range, the degradation rate increases. For instance, increasing the pH from 5 to 9 can accelerate the degradation of ceftazidime by a factor of over 13. researchgate.net The degradation of the β-lactam bond at pH levels of 6.0, 7.4, and 10.6 has been found to be catalyzed by hydroxide (B78521) (OH-) ions. ptfarm.pl

The complex relationship between pH and degradation rate can be described by a pH-rate expression that accounts for the different ionic forms of the ceftazidime molecule and their susceptibility to catalysis by hydrogen and hydroxyl ions. nih.govcapes.gov.br Buffers such as formate, acetate, phosphate, and borate (B1201080) can also catalyze and accelerate the hydrolysis process. nih.govcapes.gov.br Interestingly, it has been observed that ceftazidime can catalyze its own degradation, acting as an intermolecular general-base catalyst. nih.gov

Beyond the hydrolysis of the β-lactam ring, the degradation of ceftazidime also involves changes to its substituents. A key reaction is the hydrolysis of the substituent at the C-3 position of the dihydrothiazine ring, which involves the elimination of the pyridinium (B92312) moiety. researchgate.netnih.gov The loss of pyridine (B92270) from the C-3 position is a rapid process that occurs following the initial cleavage of the β-lactam ring. nih.govnih.gov

This process is part of a dual degradation pathway that is largely dependent on temperature. nih.gov The proposed mechanism involves the opening of the β-lactam ring to form an exomethylene derivative, which is then converted into other products, accompanied by the release of pyridine. nih.gov This electronic rearrangement leads to the elimination of the C-3 substituent and the formation of an exocyclic methylene (B1212753) group in the cleaved cephalosporin core. rsc.org

Epimerization is another degradation process that affects cephalosporins. For ceftazidime, epimerization can occur at the C-6 or C-7 position. ptfarm.plresearchgate.netnih.gov This process involves the opening and closing of the dihydrothiazine ring, which can result in the formation of diastereomeric degradation products. rsc.orgresearchgate.net

Several degradation products of ceftazidime have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. nih.govnih.gov The most consistently reported degradation product is pyridine, which is released from the C-3 position and its formation provides a mass balance with the loss of the parent ceftazidime. researchgate.netnih.govnih.gov

Thermal Degradation Kinetics

Temperature is a critical environmental factor that significantly influences the rate of chemical reactions, including the degradation of pharmaceuticals. sapub.org The stability of ceftazidime, both in its solid powder form and as a reconstituted aqueous solution, is markedly affected by thermal stress.

Accelerated stability studies, where the drug is exposed to elevated temperatures, are used to predict its shelf-life under normal storage conditions. sapub.org For ceftazidime, these studies have shown that the degradation kinetics can be described by various models depending on the physical state of the drug. researchgate.netunesp.brresearchgate.net

In reconstituted aqueous solutions, ceftazidime degradation under thermal stress has been found to follow apparent zero-order kinetics. sapub.orgresearchgate.net Conversely, for the solid-state powder for injection, the degradation process is better described by second-order kinetics. sapub.orgresearchgate.net However, other studies report that the degradation in both solid and reconstituted forms follows first-order reaction kinetics. scispace.comrecentscientific.com The degradation is significantly more extensive in the aqueous solution compared to the solid state. scispace.comrecentscientific.com For example, a reconstituted sample can experience about 85% degradation after 24 hours at 45°C. scispace.com In its solid form at 50°C, the loss of the drug was approximately 19% after 28 days. recentscientific.com

The influence of temperature on the degradation rate of ceftazidime is quantified by determining reaction rate constants at different temperatures. Studies have determined first-order rate constants for the hydrolysis of ceftazidime at various temperatures, such as 45, 55, and 65°C, across a range of pH values. nih.govcapes.gov.brresearchgate.net As expected, an increase in temperature leads to a faster degradation rate. researchgate.net For instance, increasing the temperature from 5°C to 45°C can accelerate the degradation by more than 38 times. researchgate.net

The relationship between temperature and the reaction rate constant is commonly described by the Arrhenius equation. nih.govcapes.gov.brresearchgate.net This equation allows for the calculation of the activation energy (Ea) for the degradation reaction, which provides insight into the temperature sensitivity of the process. capes.gov.brresearchgate.net By determining the rate constants at several elevated temperatures, it is possible to extrapolate and predict the degradation rate at lower temperatures typical of storage conditions. nih.gov For example, hydrolysis rate constants predicted for 30°C were experimentally verified, showing that solutions at pH 4.4, 5.5, and 6.5 maintained 90% of their initial concentration for about 1.5 days. nih.govcapes.gov.br

Photodegradation Kinetics

Ceftazidime demonstrates lability when exposed to both ultraviolet (UV) and visible radiation, a factor crucial to its handling and storage. recentscientific.comsapub.org The degradation process, particularly in aqueous solutions, is often extensive. recentscientific.comsapub.orgresearchgate.net For instance, reconstituted ceftazidime samples can experience as much as 85% degradation following 24 hours of exposure to UV and visible light. sapub.orgresearchgate.net This degradation is frequently accompanied by a noticeable color change to yellow. recentscientific.comsapub.orgresearchgate.net

The photodegradation of ceftazidime is influenced by its physical state. In solid form (powder for injection), the compound is relatively more stable. researchgate.netresearchgate.net One study noted that when exposed to visible radiation at 45°C for 28 days, only about 8% of the drug in powder form degraded, while UV radiation exposure resulted in approximately 5% degradation. sapub.orgresearchgate.netresearchgate.net In contrast, ceftazidime in an aqueous solution is significantly more susceptible to decomposition under the same conditions. researchgate.net

Light-sensitive drugs can be affected by both sunlight, especially UV irradiation, and artificial light sources. sapub.org The degradation kinetics of ceftazidime under photolytic stress have been described as following first-order kinetics. researchgate.net The process involves the absorption of radiant energy by the drug molecule, which can lead to changes in its physicochemical properties. sapub.org Studies have utilized specific wavelengths, such as UV radiation at 254 nm and visible radiation at 320 nm, to investigate these photodegradation pathways. sapub.orgresearchgate.net Ceftazidime can also act as a photosensitizer, absorbing UV radiation and forming excited species that can lead to oxidative stress mechanisms. inabj.org

Interactive Data Table: Photodegradation of Ceftazidime

Radiation Type Physical State Exposure Conditions Degradation Rate Kinetic Model
UV & Visible Reconstituted Solution 24 hours ~85% First-order researchgate.net
Visible Powder 28 days at 45°C ~8% sapub.orgresearchgate.netresearchgate.net Second-order sapub.orgresearchgate.net
UV Powder 28 days at 45°C ~5% sapub.orgresearchgate.netresearchgate.net Second-order sapub.orgresearchgate.net

Environmental Degradation Studies

The degradation of ceftazidime in aquatic environments is a significant area of study for assessing its environmental behavior and potential ecological risk. researchgate.net In various aqueous matrices, the primary mechanism of degradation is hydrolysis, which involves the opening of the β-lactam ring. nih.govptfarm.pl This process can be influenced by acidic, basic, and neutral conditions. nih.govptfarm.pl The decomposition of ceftazidime in aqueous solutions can lead to the formation of degradation products, including pyridine. nih.govptfarm.pl

The degradation kinetics in water are often described by a first-order reaction model. researchgate.netresearchgate.net Studies have shown that the degradation rate of ceftazidime is relatively high in wastewater compared to other tested water samples. researchgate.netresearchgate.net The instability of the β-lactam ring is a well-documented characteristic of cephalosporins and is a key factor in their environmental degradation. ptfarm.pl The process can involve several stages, including hydrolysis of the group at C-3, the opening of the β-lactam ring, and epimerization at C-6 or C-7. nih.govptfarm.pl

Several environmental factors significantly influence the degradation rate of ceftazidime in aqueous solutions. sapub.org

pH: The stability of ceftazidime is highly pH-dependent. The degradation rate accelerates in both acidic and basic conditions, with the molecule showing maximum stability in the pH range of 4.5 to 6.5. nih.govnih.gov The degradation of the β-lactam bond is catalyzed by hydroxide ions at pH levels of 6.0, 7.4, and 10.6. ptfarm.pl Increasing the pH from 5 to 9 can accelerate the degradation rate by a factor of over 13. researchgate.netresearchgate.net Exposure to a pH of ≤4 can lead to immediate precipitation. nih.gov

Temperature: Temperature has a direct and significant impact on ceftazidime's stability. researchgate.net An increase in temperature accelerates the rate of hydrolysis. nih.gov For example, increasing the temperature from 5°C to 45°C can speed up the degradation rate by more than 38 times. researchgate.netresearchgate.net To maintain less than 10% degradation over 24 hours, ceftazidime solutions should be kept at temperatures no higher than 25°C. nih.gov

Water Matrix: The specific composition of the aqueous matrix, such as the presence of buffers, can catalyze hydrolysis. nih.gov Formate, acetate, phosphate, and borate buffers have been shown to accelerate the degradation of ceftazidime. nih.gov The degradation rate has been observed to be higher in wastewater compared to other water samples, indicating that components within the wastewater matrix contribute to a faster breakdown of the antibiotic. researchgate.netresearchgate.net

Interactive Data Table: Influence of Environmental Parameters on Ceftazidime Degradation

Parameter Effect on Degradation Rate Key Findings
pH Accelerates in acidic & basic conditions Maximum stability between pH 4.5-6.5. nih.gov A 13-fold rate increase from pH 5 to 9. researchgate.netresearchgate.net
Temperature Rate increases with temperature A 38-fold rate increase from 5°C to 45°C. researchgate.netresearchgate.net Should be kept at ≤25°C for stability. nih.gov
Water Matrix Buffers and wastewater components accelerate degradation Phosphate, acetate, and other buffers act as catalysts. nih.gov Degradation is faster in wastewater. researchgate.netresearchgate.net

Compound Names Mentioned

Compound Name
Ceftazidime

Mechanisms of Resistance

The emergence of bacterial resistance is a significant challenge to the continued efficacy of ceftazidime. The primary mechanisms of resistance include:

Beta-Lactamase Production: This is the most common mechanism of resistance. Bacteria produce enzymes called beta-lactamases that hydrolyze the beta-lactam ring of ceftazidime, rendering it inactive. The emergence of plasmid-mediated extended-spectrum beta-lactamases (ESBLs) and chromosomally mediated AmpC beta-lactamases has been a particular concern. nih.gov

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the target of ceftazidime, can reduce the binding affinity of the drug, leading to decreased susceptibility.

Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftazidime out of the cell, preventing it from reaching its target PBPs in sufficient concentrations. xiahepublishing.com

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of ceftazidime into the cell, thereby contributing to resistance.

Resistance to the ceftazidime-avibactam combination has also been reported. contagionlive.com In some cases, this is due to mutations in the genes encoding for beta-lactamases, such as the KPC-3 enzyme, which can alter the enzyme's structure and prevent avibactam (B1665839) from effectively inhibiting it. contagionlive.com

Advanced Analytical Methodologies for Ceftazidime Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are paramount in the analysis of ceftazidime, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assay and impurity profiling of ceftazidime. sapub.orgnih.govasm.org Various HPLC methods have been developed and validated for the determination of ceftazidime in bulk drug substances, pharmaceutical formulations, and biological fluids. asm.orgnih.govunimi.it

Reverse-phase HPLC (RP-HPLC) is the most commonly employed mode of separation. wjpps.comderpharmachemica.com These methods typically utilize a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govwjpps.comderpharmachemica.com Detection is most often performed using a UV detector at a wavelength where ceftazidime exhibits strong absorbance, typically around 255 nm or 256.2 nm. nih.govwjpps.commdpi.com

The power of HPLC lies in its ability to separate a wide range of impurities that may be present in ceftazidime samples. jfda-online.comnih.gov These impurities can arise from the manufacturing process or from the degradation of the ceftazidime molecule. jfda-online.com For instance, a simple HPLC method was able to detect a novel impurity, the methyl ester of ceftazidime, which was not detectable by the method described in the European Pharmacopoeia 5.0. jfda-online.com Another developed HPLC method demonstrated the capability to separate up to fourteen different impurities from the main ceftazidime peak. nih.govchrom-china.com

The validation of these HPLC methods, in accordance with International Conference on Harmonization (ICH) guidelines, ensures their accuracy, precision, linearity, and robustness for routine quality control analysis. oup.compharmacyjournal.in Linearity is often established over a wide concentration range, for example, from 0.267 to 1069 µg/mL with a high correlation coefficient. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to assess the method's sensitivity. wjpps.comoup.com

Table 1: Examples of HPLC Methods for Ceftazidime Analysis

Parameter Method 1 nih.gov Method 2 wjpps.com Method 3 derpharmachemica.com
Column Alltima C18 (250 mm x 4.6 mm, 5 µm) C18 (octadecyl) Inertsil C18 (250 × 4.6 mm, 5 µ)
Mobile Phase Acetonitrile and phosphate buffer (pH 3.9) Water and acetonitrile (70:30) 0.1 M disodium (B8443419) hydrogen phosphate buffer: acetonitrile: methanol (40:20:40 v/v/v)
Flow Rate 1.3 mL/min 1.0 ml/min 1 ml/min
Detection Wavelength 255 nm 256.2 nm 229 nm
Linearity Range 0.267-1069 µg/mL 2-16 μg/ml 120-280 µg/ml
Retention Time Not Specified 2.34 min 2.340 min

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Identification

For even greater sensitivity and specificity, particularly in trace analysis and metabolite identification, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. scielo.brnih.govnih.gov This hyphenated technique combines the high separation efficiency of UPLC with the powerful identification capabilities of mass spectrometry.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. scielo.br When coupled with a mass spectrometer, it becomes a formidable tool for detecting and quantifying ceftazidime and its metabolites at very low concentrations in complex matrices like plasma and urine. scielo.brnih.govnih.gov

In UPLC-MS/MS analysis of ceftazidime, the compound is first separated on a suitable UPLC column, often a C18 column. scielo.br The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). scielo.brresearchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). jfda-online.com In tandem MS (MS/MS), a specific parent ion (e.g., the protonated molecular ion of ceftazidime) is selected and fragmented, and the resulting product ions are detected. jfda-online.com This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.govresearchgate.net

UPLC-MS/MS has been successfully applied to determine ceftazidime in human plasma, with methods validated for their robustness and successfully used in multiple clinical studies. nih.gov The technique is also invaluable for identifying metabolites of ceftazidime, which is crucial for understanding its pharmacokinetics and biotransformation in the body. nih.govlcms.czlcms.cz For example, a study on the stability of cefepime (B1668827), a related cephalosporin (B10832234), utilized UPLC-MS/MS for trace analysis of its degradants. researchgate.net

Table 2: UPLC-MS/MS Method Parameters for Ceftazidime Analysis scielo.br

Parameter Details
UPLC System Acquity ultra-performance liquid chromatography system
Column UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mass Spectrometer MS detector
Ionization Mode Positive ion mode
Linearity Range 1.6 µgmL-1-6.4 µgmL-1
Limit of Quantitation 0.97 µgmL-1

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of ceftazidime. sphinxsai.comhumanjournals.com HPTLC is an enhanced version of traditional thin-layer chromatography, providing better separation and more precise quantitative analysis. humanjournals.com

In HPTLC, the separation is achieved on a high-performance TLC plate, typically coated with silica (B1680970) gel 60 F254. sphinxsai.comoup.com A small volume of the sample solution is applied to the plate as a narrow band. The plate is then developed in a chamber containing a suitable mobile phase. For the simultaneous estimation of ceftazidime and other drugs like tazobactam, a mobile phase such as chloroform:ethyl acetate:glacial acetic acid:water has been used. sphinxsai.com

After development, the separated bands are visualized under UV light, and their densities are measured using a densitometer at a specific wavelength. oup.com The concentration of ceftazidime is then determined by comparing the peak area of the sample to that of a standard. HPTLC methods have been successfully developed and validated for the simultaneous estimation of ceftazidime in combination with other antibacterial agents like tazobactam, tobramycin, and sulbactam. oup.com

Table 3: HPTLC Method for Simultaneous Estimation of Ceftazidime and Tazobactam sphinxsai.com

Parameter Details
Stationary Phase TLC Precoated silica gel on aluminum plate 60 F254
Mobile Phase Chloroform: Ethyl acetate: Glacial acetic acid: Water (4:4:4:1.8, v/v/v/v)
Detection Wavelength 254 nm
Rf Value (Ceftazidime) 0.16
Rf Value (Tazobactam) 0.45

Spectroscopic Analytical Approaches

Spectroscopic techniques provide valuable information about the chemical structure and concentration of ceftazidime. These methods are often rapid and non-destructive.

UV-Visible Spectrophotometry for Direct Quantification and Complex Formation

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the direct quantification of ceftazidime in pharmaceutical preparations. researchgate.netscientific.netnih.gov The method is based on the principle that ceftazidime absorbs ultraviolet radiation at a specific wavelength. The maximum absorbance (λmax) for ceftazidime is typically observed around 255 nm or 256 nm in various solvents. mdpi.comscientific.netnih.gov

For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. rasayanjournal.co.inresearchgate.net The concentration of ceftazidime in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. rasayanjournal.co.in These methods are often validated for linearity, accuracy, and precision, with Beer's law being obeyed over a specific concentration range, such as 7.0-14.0 µg/mL. nih.gov

UV-Visible spectrophotometry is also a powerful tool for studying the complex formation between ceftazidime and metal ions. For example, the interaction between ceftazidime and Fe(III) ions has been investigated using this technique. nih.govresearchgate.net By monitoring the changes in the UV-Vis absorption spectra of ceftazidime in the presence of Fe(III) ions at different pH values, the formation of a complex can be confirmed. nih.govresearchgate.net This is significant as the biological activity of some drugs can be enhanced upon complexation with metal ions. nih.gov

Furthermore, spectrophotometric methods based on chemical reactions have been developed. One such method involves the Dushman reaction, where the oxidation of iodide by iodate (B108269) in the presence of the acidic ceftazidime molecule forms a yellow-colored triiodide ion, which can be measured at 352 nm. scielo.brscielo.br Another approach involves the formation of a charge-transfer complex between ceftazidime (as an electron donor) and π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which results in a colored product that can be quantified. rasayanjournal.co.in

Table 4: UV-Visible Spectrophotometric Methods for Ceftazidime Quantification

Method λmax (nm) Linearity Range Solvent/Reagent Reference
Direct Quantification 255 7.0-14.0 µg/mL Not specified nih.gov
Direct Quantification 256.2 2-16 μg/ml Acetonitrile wjpps.com
Dushman Reaction 352 30-100 µgmL-1 Potassium iodide and potassium iodate scielo.br
Charge-Transfer Complex 620 Not specified 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) rasayanjournal.co.in

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for the structural elucidation and identification of ceftazidime. researchgate.netsapub.orgnih.gov These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. japer.in The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. jfda-online.comjaper.in

FT-IR spectroscopy has been used to characterize ceftazidime and its impurities. jfda-online.com In one study, the FT-IR spectrum of a synthesized impurity of ceftazidime was recorded using the potassium bromide (KBr) pellet technique. jfda-online.com The spectrum showed characteristic absorption bands corresponding to the C=O stretching vibrations of the β-lactam ring, carboxyl acid methyl ester, amide, and carboxyl group, as well as N-H and C-H stretching vibrations. jfda-online.com By comparing the FT-IR spectrum of the impurity with that of ceftazidime, structural differences can be identified. jfda-online.com

Beyond qualitative identification, IR spectroscopy has also been developed for the quantitative analysis of ceftazidime in pharmaceutical preparations. sapub.orgnih.govscispace.com This involves measuring the absorbance of a specific characteristic band in the IR spectrum. For instance, a method has been validated for the quantification of ceftazidime in powder for injection by measuring the absorbance of the band corresponding to the aromatic ring, centered between 1475-1600 cm-1. sapub.orgscispace.com The method demonstrated good linearity, precision, and accuracy, making it a viable alternative for routine quality control. sapub.orgscispace.com

Table 5: Characteristic FT-IR Absorption Bands for a Ceftazidime Impurity jfda-online.com

Wavenumber (cm⁻¹) Vibrational Assignment
1774 C=O stretching (β-lactam)
1737 C=O stretching (carboxyl acid methyl ester)
1674 C=O stretching (amide)
1623 C=O stretching (carboxyl group)
3415 N-H stretching
3196 Aromatic C-H stretching
1533 C=N stretching
3057-2952 Aliphatic asymmetric and symmetric C-H stretching

Fluorescence Spectroscopy for Biomolecular Interaction Analysis

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between drugs and biomolecules, such as serum albumins. slideshare.netmdpi.com This method relies on the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, which can be altered upon binding to a ligand like ceftazidime. mdpi.comnih.gov

Studies have utilized fluorescence spectroscopy to explore the binding of ceftazidime with human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.comnih.govresearchgate.net When ceftazidime binds to these proteins, it can cause a quenching, or decrease, in their natural fluorescence intensity. mdpi.comresearchgate.net This quenching can occur through two primary mechanisms: static quenching, which involves the formation of a non-fluorescent complex between the drug and the protein, and dynamic quenching, resulting from collisional encounters between the quencher (ceftazidime) and the fluorophore (protein). mdpi.comnih.gov

Research has shown that the interaction between ceftazidime and HSA is a dynamic quenching process, reinforced by hydrophobic forces, which leads to a partial unfolding of the protein. mdpi.comsemanticscholar.orgresearchgate.net In contrast, the interaction with BSA has been identified as a static quenching mechanism, indicating the formation of a stable complex. researchgate.netksu.edu.sa The binding affinity, often represented by the binding constant (Kb), can be determined from the fluorescence quenching data. For the ceftazidime-HSA interaction, the binding affinity is on the order of 104 M-1. nih.gov

Furthermore, fluorescence resonance energy transfer (FRET) analysis can determine the distance between the drug (acceptor) and the protein's fluorescent residues (donor). mdpi.comnih.gov For the HSA-ceftazidime complex, the distance was calculated to be 2.08 nm, indicating a high probability of energy transfer. nih.gov

The following table summarizes key findings from fluorescence spectroscopy studies on ceftazidime's interaction with serum albumins:

Interacting ProteinQuenching MechanismBinding Affinity (K_b)Key Findings
Human Serum Albumin (HSA)Dynamic~104 M-1Interaction is primarily driven by hydrophobic forces, causing partial protein unfolding. mdpi.comnih.govsemanticscholar.orgresearchgate.net
Bovine Serum Albumin (BSA)Static-Forms a 1:1 stable complex with the protein. researchgate.netksu.edu.sa

It's important to correct for the inner filter effect, where the drug itself absorbs light at the excitation or emission wavelengths, as this can significantly affect the accuracy of quenching data. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structures of proteins and detecting conformational changes upon ligand binding. creative-proteomics.commdpi.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. wikipedia.orgnih.gov

CD spectroscopy has been employed to investigate the effect of ceftazidime on the conformation of serum albumins and other proteins. nih.govresearchgate.netasm.org When ceftazidime binds to human serum albumin (HSA), it induces changes in the protein's secondary structure. nih.gov Specifically, studies have shown an increase in the alpha-helical content of HSA upon interaction with ceftazidime. nih.gov This alteration in the protein's conformation is a direct result of the binding event.

Similarly, the interaction of ceftazidime with bovine serum albumin (BSA) also leads to a partial unfolding of the protein, indicating a change in its three-dimensional structure. researchgate.netksu.edu.sa In studies with lysozyme, ceftazidime was found to have a small effect on its secondary structure, causing a slight decrease in α-helicity, which is interpreted as partial unfolding. researchgate.netresearchgate.net

The thermal stability of proteins in the presence of ceftazidime can also be assessed using CD spectroscopy by monitoring changes in the CD signal as a function of temperature. asm.orgplos.org For instance, the thermal stability of the PDC-3 β-lactamase enzyme was found to decrease in the presence of ceftazidime, suggesting increased flexibility within the enzyme. asm.org

The table below summarizes the observed conformational changes in various proteins upon interaction with ceftazidime, as determined by CD spectroscopy.

ProteinObserved Conformational Change
Human Serum Albumin (HSA)Increase in alpha-helical content. nih.gov
Bovine Serum Albumin (BSA)Partial unfolding of the protein. researchgate.netksu.edu.sa
LysozymeSlight decrease in α-helicity, partial unfolding. researchgate.netresearchgate.net
PDC-3 β-lactamaseDecreased thermal stability, suggesting increased flexibility. asm.org

Microbiological Assay Methodologies

Microbiological assays are crucial for determining the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. sapub.orgscispace.com This method is particularly valuable for stability studies as it directly assesses the biological activity of the drug, which can be affected by degradation. sapub.orgscielo.br

The stability of ceftazidime, both in its powdered form for injection and as a reconstituted solution, has been investigated under various stress conditions, such as heat and light, using microbiological assays. sapub.orgscispace.comresearchgate.net These studies confirm the reliability of microbiological assays for determining the remaining potency of ceftazidime even in the presence of its degradation products. sapub.orgresearchgate.net

Research has shown that ceftazidime is susceptible to both thermal and photo-degradation, with the reconstituted solution being particularly labile. sapub.orgunesp.brresearchgate.net The degradation kinetics of ceftazidime under these conditions have been described by zero-order and second-order models. sapub.orgresearchgate.net

The following table presents the degradation rate constant (k), half-life (t1/2), and t90 (time for 10% degradation) for reconstituted ceftazidime samples under different stress conditions, as determined by microbiological assay. sapub.org

Stress Conditionk (h-1)t1/2 (h)t90 (h)
45°C0.021632.094.87
UV radiation (254 nm)0.027025.673.89
Visible light (320 nm)0.024927.844.23

These findings underscore the importance of protecting ceftazidime from heat and light during storage and handling to maintain its therapeutic efficacy. sapub.org

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy, LOD, LOQ)

The validation of analytical methods is essential to ensure their reliability for the intended application, such as the quantification of ceftazidime in pharmaceutical preparations. sapub.orgslideshare.netiosrphr.org Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). iosrphr.orgscientific.netasianpubs.org

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. slideshare.netiosrphr.org For ceftazidime, various methods have established linear ranges. For example, a UV-VIS spectrophotometric method showed linearity in the range of 5-25 µg/mL. scientific.net An infrared spectroscopy method was linear from 0.5 to 7.0 mg. sapub.orgscispace.com HPLC methods have demonstrated linearity over ranges such as 50.0 to 300.0 µg/mL and 120-280 µg/mL. derpharmachemica.comnih.gov

Precision: Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. iosrphr.orgijrpb.com It is typically expressed as the relative standard deviation (RSD). For ceftazidime analysis, both intra-day and inter-day precision have been shown to be less than 1.00% RSD for UV-VIS spectrophotometry and less than 1% for an HPLC method. scientific.netnih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. iosrphr.orgijrpb.com It is often assessed through recovery studies. For ceftazidime, mean recovery percentages have been reported as 98.98% for infrared spectroscopy and 99.38% for a UV-VIS spectrophotometric method. sapub.orgscientific.netscispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrphr.orgtsijournals.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. iosrphr.orgtsijournals.com These values indicate the sensitivity of the method.

The following table provides a summary of validation parameters for various analytical methods used for ceftazidime quantification.

Analytical MethodLinearity RangeLODLOQAccuracy (% Recovery)Reference
UV-VIS Spectrophotometry5-25 µg/mL2.60 µg/mL7.88 µg/mL99.38% scientific.net
UV-VIS Spectrophotometry1–10 μg/mL0.314 μg/mL1.047 μg/mL93.11 - 102.20% researchgate.netresearchgate.net
Spectrophotometry (MBTH method)2–10 µg/mL0.15 µg/mL0.50 µg/mL- nih.govpsu.edu
Spectrophotometry (NEDA method)10–50 µg/mL0.79 µg/mL2.61 µg/mL- nih.govpsu.edu
Infrared Spectroscopy0.5-7.0 mg--98.98% sapub.orgscispace.com
RP-HPLC120-280 µg/mL2.44 µg/mL7.39 µg/mL98.11-101.84% derpharmachemica.com
RP-HPLC60-140 µg/mL0.03 µg/mL0.10 µg/mL99.91% ijrpb.com
RP-HPLC-0.075 µg/mL0.227 µg/mL- researchgate.netresearchgate.net

In Vitro Pharmacodynamic Pd Modeling of Ceftazidime Activity

Development and Application of PK-PD Models

Pharmacokinetic-pharmacodynamic (PK-PD) models for ceftazidime are developed to characterize the rate of bacterial killing as a function of fluctuating drug concentrations that mimic human pharmacokinetics. nih.govresearchgate.netopenalex.org These models are essential for translating static in vitro susceptibility data into a dynamic understanding of antimicrobial efficacy.

The development process often begins with data from in vitro infection models, such as the hollow-fiber infection model, where bacterial populations are exposed to changing concentrations of ceftazidime over time. asm.orgcjic.com.cn The core of these models is frequently a mathematical equation that describes the change in the number of viable bacteria over time, considering both bacterial growth and drug-induced killing. nih.govresearchgate.net

A fundamental PK-PD model used for ceftazidime is the sigmoid Emax model, which relates the drug concentration to the magnitude of the antibacterial effect. mdpi.com This model can be enhanced by incorporating additional parameters to more accurately reflect the complex interactions between the antibiotic and the bacteria. These parameters may include the maximum number of bacteria the system can sustain (Nmax) and factors that account for bacterial adaptation to the antibiotic. nih.govresearchgate.netmdpi.com

The application of these sophisticated PK-PD models allows for the simulation of various dosing scenarios to predict their likely efficacy. By integrating data on ceftazidime's pharmacokinetics with its in vitro pharmacodynamics, these models can help determine optimal dosing strategies to maximize bacterial killing and minimize the potential for resistance development. nih.govresearchgate.netnih.gov For instance, models have been used to explain why a specific duration of time above the minimum inhibitory concentration (T>MIC) leads to a static effect in vivo. nih.govnih.gov

Furthermore, PK-PD models are instrumental in evaluating ceftazidime in combination with other agents, such as β-lactamase inhibitors. These models can quantify the synergistic effect of the combination and predict the exposure of the inhibitor needed to protect ceftazidime from degradation. nih.govnih.govresearchgate.netdiva-portal.orgoup.com

Quantitative Characterization of Bacterial Killing Dynamics

The quantitative characterization of ceftazidime's bacterial killing dynamics is primarily achieved through in vitro time-kill studies. asm.orgoup.com These experiments measure the change in bacterial density (colony-forming units per milliliter, CFU/mL) over a period, typically 24 hours, in the presence of various concentrations of the antibiotic. asm.orgoup.com

The results of time-kill studies provide a detailed picture of how effectively ceftazidime kills bacteria at different concentrations. This includes determining the rate of killing and the extent of bacterial reduction. For example, against susceptible strains of Pseudomonas aeruginosa, ceftazidime can exhibit bactericidal activity, which is often defined as a ≥3-log10 reduction in CFU/mL. asm.org

Mathematical models are then applied to these time-kill data to quantify the key parameters of bacterial killing. A common approach is to use a sigmoid Emax model, which describes the relationship between the drug concentration and the killing rate. nih.govresearchgate.net This model helps to define parameters such as the maximum killing rate (Emax) and the concentration at which 50% of the maximum effect is achieved (EC50). nih.govresearchgate.net

The dynamics of bacterial killing can be influenced by several factors, including the bacterial species and the presence of resistance mechanisms. For instance, in mixed bacterial cultures, the efficacy of ceftazidime against one species can be altered by the presence of other species. nih.govoup.com Time-kill experiments have shown that in a mixed culture of P. aeruginosa, Burkholderia cepacia, and Staphylococcus aureus, the lytic effect of ceftazidime on P. aeruginosa was enhanced compared to its activity in a pure culture. nih.govoup.com

The quantitative data from these studies are crucial for comparing the bactericidal activity of ceftazidime under different conditions, such as continuous versus intermittent infusion, and for understanding the impact of combination therapy. nih.govasm.org

Concentration-Response Relationships and Efficacy Parameters (e.g., Ceff, Emax)

The relationship between the concentration of ceftazidime and its antibacterial effect is a cornerstone of its pharmacodynamic profile. This relationship is typically characterized by a sigmoidal curve, where the effect increases with concentration up to a certain point, after which it plateaus. This is often described by the Emax model. nih.govresearchgate.netmdpi.com

Key efficacy parameters derived from this relationship include:

Emax : This represents the maximum bactericidal effect that ceftazidime can achieve, regardless of how high the concentration gets. For extracellular bacteria, the Emax of ceftazidime can be substantial, often leading to a significant reduction in bacterial load. ucl.ac.be However, for intracellular bacteria, the Emax may be limited. ucl.ac.be

EC50 : This is the concentration of ceftazidime that produces 50% of the maximal effect (Emax). It is a measure of the drug's potency. nih.govresearchgate.net

Ceff (Effective Concentration) : This term is sometimes used in modeling to represent the concentration of the drug at the site of action that is driving the antibacterial effect. asm.org

Cs (Static Concentration) : This is the concentration of the antibiotic that results in no net change in the bacterial population over a 24-hour period. For both extracellular and intracellular bacteria, the Cs of ceftazidime has been observed to be close to its minimum inhibitory concentration (MIC). ucl.ac.be

Studies have shown that while the concentration-effect relationship of β-lactams like ceftazidime is considered relatively "concentration-independent" above a certain threshold, there is a range, typically one to four times the MIC, where the killing effect does increase with concentration. nih.gov Even at concentrations slightly below the MIC, some antibacterial effect can still be observed. nih.gov

The addition of a β-lactamase inhibitor like avibactam (B1665839) can significantly alter the concentration-response relationship for ceftazidime against resistant bacteria. Avibactam can shift the concentration-response curve to the left, lowering the Cs of ceftazidime to values near the MIC of the combination, indicating a marked increase in potency. ucl.ac.be However, the Emax against intracellular bacteria may not be affected by the addition of avibactam. ucl.ac.be

The table below summarizes key pharmacodynamic parameters for ceftazidime against P. aeruginosa from a study investigating its activity against extracellular and intracellular forms.

StrainFormParameterValue (mg/L)
ATCC 27853ExtracellularCs~MIC
ATCC 27853IntracellularCs~MIC
PA152ExtracellularCs (Ceftazidime alone)>200
PA152ExtracellularCs (Ceftazidime + Avibactam)~MIC of combination
PA152IntracellularCs (Ceftazidime alone)>200
PA152IntracellularCs (Ceftazidime + Avibactam)~MIC of combination

Data derived from a study on the pharmacodynamics of ceftazidime/avibactam against P. aeruginosa. ucl.ac.be

Modeling of Bacterial Growth, Adaptation, and Regrowth Kinetics in In Vitro Systems

In vitro pharmacodynamic models of ceftazidime activity often incorporate terms to account for the complex kinetics of bacterial populations in the presence of an antibiotic. These include modeling bacterial growth, adaptation to the drug, and subsequent regrowth.

Bacterial Growth: The intrinsic growth rate of the bacteria in the absence of the antibiotic is a fundamental parameter in these models. asm.org Models also often include a term for the maximum bacterial population size (Nmax) that the in vitro system can support, which accounts for contact inhibition of growth at high densities. nih.govresearchgate.netasm.org

Adaptation and Resistance: When exposed to an antibiotic, bacterial populations can exhibit adaptive resistance, which is a temporary and reversible decrease in susceptibility. asm.org PK-PD models can be designed to include a rate term for this adaptation, which can improve the model's ability to describe the observed data, especially over longer periods. nih.govresearchgate.net The decline in the killing rate over time and subsequent regrowth can be attributed to this adaptation, which can be modeled as a reduction in the killing function. asm.org Some models may also incorporate the emergence of pre-existing resistant subpopulations. plos.org

Regrowth Kinetics: A common observation in time-kill experiments is initial bacterial killing followed by regrowth, even in the presence of the antibiotic. oup.comasm.org This regrowth can be due to several factors, including the selection of resistant mutants, adaptive resistance, or the degradation of the antibiotic by bacterial enzymes like β-lactamases. nih.govoup.com Mathematical models can be structured to capture these regrowth dynamics. For instance, a two-state PK/PD model, with active and resting bacterial populations, has been used to describe the bactericidal activities of ceftazidime, bacteria-mediated drug degradation, and the inhibition of this degradation by avibactam. nih.gov

The following table presents different models of increasing complexity that were evaluated to describe ceftazidime's activity against P. aeruginosa, highlighting the incorporation of these kinetic factors.

ModelIncluded ParametersDescription
Basic ModelGrowth rate (λ), Killing rate (ε), EC50, Hill factor (γ)Describes the change in viable bacteria as a function of growth and concentration-dependent killing. nih.govresearchgate.net
Model 2Basic parameters + NmaxIncorporates a maximum bacterial population size. nih.govresearchgate.net
Model 3Basic parameters + Adaptation rateIncludes a term for the rate of bacterial adaptation to the antibiotic. nih.govresearchgate.net
Model 4Basic parameters + Nmax + Adaptation rateA more complex model combining both a maximum population size and an adaptation rate. nih.govresearchgate.net
Two-Population ModelSeparate parameters for susceptible and resistant populationsEvaluates the presence of a subpopulation with different susceptibility. nih.govresearchgate.net

Based on a study that developed and applied PK-PD models for ceftazidime. nih.govresearchgate.net

The model that best described the experimental data up to 36 hours included both the Nmax term and a rate term for adaptation. nih.govresearchgate.net

In Vitro Infection Models for Antimicrobial Efficacy Assessment

A variety of in vitro infection models are utilized to assess the antimicrobial efficacy of ceftazidime. These models aim to simulate different aspects of an infection to provide a more dynamic and clinically relevant understanding of an antibiotic's activity compared to standard MIC testing.

Static Time-Kill Assays: This is a fundamental in vitro model where a fixed concentration of ceftazidime is added to a bacterial culture, and the number of viable bacteria is measured at various time points over 24 hours. oup.comoup.comasm.org These assays are used to determine the rate and extent of bacterial killing and to observe phenomena like regrowth. oup.com They are valuable for studying concentration-response relationships and the effects of antibiotic combinations. oup.comucl.ac.be

In Vitro Pharmacodynamic Models (e.g., Hollow-Fiber Infection Model): These are more complex systems that can simulate the pharmacokinetic profiles of antibiotics in humans. asm.orgcjic.com.cn A two-compartment model, for instance, can mimic the administration of a drug and its subsequent elimination, exposing the bacteria to fluctuating concentrations of ceftazidime. asm.org The hollow-fiber infection model is particularly useful for studying the effect of different dosing regimens (e.g., continuous infusion vs. intermittent bolus) on bacterial killing and the suppression of resistance. asm.orgcjic.com.cnmdpi.com These models have been used to evaluate ceftazidime alone and in combination with β-lactamase inhibitors like avibactam against various pathogens. asm.orgcjic.com.cn

Biofilm Models: Given the importance of biofilms in chronic infections, specific in vitro models have been developed to assess ceftazidime's efficacy against bacteria growing in this state. The CDC Biofilm Reactor is one such model used to grow mature biofilms of organisms like P. aeruginosa. mdpi.com These models allow for the evaluation of different ceftazidime regimens, including continuous infusion, on biofilm-embedded bacteria, which can be significantly less susceptible than their planktonic counterparts. mdpi.com

Intracellular Infection Models: To evaluate the activity of ceftazidime against bacteria that can survive within host cells, in vitro models using cell cultures, such as THP-1 monocytes, are employed. ucl.ac.be In these models, the cells are infected with bacteria, and the ability of ceftazidime, with or without an inhibitor, to kill the intracellular bacteria is assessed. ucl.ac.be These models have demonstrated that the efficacy of ceftazidime can be different against intracellular versus extracellular bacteria. ucl.ac.be

Mixed-Culture Models: To investigate the impact of microbial interactions on antibiotic efficacy, time-kill experiments can be conducted with mixed cultures of different bacterial species. nih.govoup.com These studies can reveal interspecies effects that may either enhance or antagonize the activity of ceftazidime. nih.govoup.com

PD Modeling of Ceftazidime in Combination with Beta-Lactamase Inhibitors

The combination of ceftazidime with a β-lactamase inhibitor, most notably avibactam, has been extensively studied using in vitro pharmacodynamic models to overcome resistance in many Gram-negative bacteria. asm.orgnih.govnih.govresearchgate.netdiva-portal.orgoup.comoup.comucl.ac.beoup.com

PD modeling of the ceftazidime-avibactam combination aims to quantitatively describe the synergistic interaction between the two agents. nih.govdiva-portal.orgoup.com Avibactam itself has no direct antibacterial activity but potentiates ceftazidime by inhibiting β-lactamase enzymes that would otherwise inactivate it. oup.comoup.com

Key findings from in vitro PD modeling of ceftazidime-avibactam include:

Restoration of Activity: In vitro time-kill studies demonstrate that avibactam restores the bactericidal activity of ceftazidime against many resistant strains of Enterobacterales and P. aeruginosa. asm.orgoup.comucl.ac.beoup.com The addition of avibactam significantly reduces the MIC of ceftazidime, often by 8- to 16-fold. oup.comoup.com

Protection from Degradation: Models have shown that in the absence of avibactam, ceftazidime can be significantly degraded by β-lactamase-producing bacteria, leading to rapid regrowth. nih.govoup.com Avibactam protects ceftazidime from this degradation in a dose-dependent manner. oup.com

Quantitative Modeling of the Interaction: Mechanism-based PK-PD models have been developed to characterize the complex interactions. These models can include terms for:

Inhibition of β-lactamase activity by avibactam. diva-portal.orgoup.com

Potentiation of ceftazidime's bactericidal effect. diva-portal.orgoup.com

A potential direct, albeit weak, antibacterial effect of avibactam at high concentrations. diva-portal.orgoup.com

Impact of Inoculum Effect: The initial bacterial density, or inoculum, can impact the efficacy of ceftazidime-avibactam. PD modeling has been used to characterize this "inoculum effect," which may be modeled as a reduction in the maximum bactericidal effect (Emax) of the combination at higher bacterial loads. asm.org

The table below shows the reduction in ceftazidime MICs against resistant P. aeruginosa isolates in the presence of avibactam.

IsolateCeftazidime MIC (mg/L)Ceftazidime + 4 mg/L Avibactam MIC (mg/L)Fold Reduction
P. aeruginosa 21543248
P. aeruginosa 9750256328
P. aeruginosa 10783128816

Data derived from an in vitro time-kill study. oup.com

These modeling efforts are critical for determining the optimal concentrations and dosing ratios of ceftazidime and avibactam to ensure sustained efficacy and prevent the emergence of resistance. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Ceftazidime

Influence of Specific Structural Moieties on Antimicrobial Potency

The potent antibacterial activity of ceftazidime is not the result of a single molecular feature but rather the synergistic interplay of several key structural moieties. Modifications to the cephalosporin (B10832234) nucleus, particularly at the C3 and C7 positions, have been instrumental in defining its characteristic broad-spectrum activity, especially against Gram-negative pathogens. nih.gov

Two of the most critical components of the ceftazidime molecule are the pyridinium (B92312) ring at the C3 position and the aminothiazole ring within the C7 side chain. nih.govnih.gov

The aminothiazole ring , a feature common to many extended-spectrum cephalosporins, is crucial for enhancing the drug's activity against Gram-negative bacilli. nih.gov This moiety, as part of the larger acylamido side chain at C7, increases the affinity of ceftazidime for the penicillin-binding proteins (PBPs) of these bacteria. nih.gov

The positively charged quaternary pyridinium group at the C3 position is a distinctive feature of ceftazidime. This moiety is primarily responsible for facilitating the rapid penetration of the antibiotic across the outer membrane of Gram-negative bacteria. nih.gov Furthermore, the pyridinium ring contributes to the favorable pharmacokinetic properties of the drug. nih.gov

The substituents at the C3 and C7 positions of the 7-aminocephalosporanic acid nucleus are key determinants of a cephalosporin's antimicrobial profile. nih.gov

The C7 side chain of ceftazidime is complex, featuring an aminothiazole ring and a carboxypropyl-oxyimino moiety. nih.govnih.gov The aminothiazole group enhances Gram-negative activity, while the bulky carboxypropyl-oxyimino group provides significant steric hindrance. nih.govmdpi.com This steric bulk is a primary reason for the molecule's exceptional stability against many common plasmid- and chromosomally-mediated β-lactamases, enzymes that would otherwise inactivate the antibiotic. nih.govnih.gov Specifically, the carboxypropyl-oxyimino group confers significantly increased potency against Pseudomonas aeruginosa. nih.govdrugbank.com

The C3 side chain , which is a pyridinium group in ceftazidime, plays a vital role in the drug's transport into the bacterial cell and also acts as a good leaving group during the mechanism of action, although its primary contribution is considered to be the enhancement of intracellular penetration. nih.gov

The interplay between these side chains results in ceftazidime's characteristic antibacterial spectrum, which includes potent activity against Pseudomonas and Acinetobacter species. nih.gov

Structural MoietyPositionKey Contribution to Activity
Aminothiazole RingC7 Side ChainEnhanced affinity for Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria. nih.govnih.gov
Carboxypropyl-oxyimino GroupC7 Side ChainStability against β-lactamases; potent activity against P. aeruginosa. nih.govnih.gov
Pyridinium RingC3 Side ChainFacilitates rapid penetration into bacterial cells; contributes to favorable pharmacokinetics. nih.gov

β-Lactam Ring Integrity and Bioactivity

The cornerstone of the biological activity of all β-lactam antibiotics, including ceftazidime, is the strained four-membered β-lactam ring . nih.gov The inherent chemical reactivity of this ring allows the antibiotic to acylate the active site of bacterial penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. nih.gov This irreversible inhibition of PBPs disrupts cell wall formation, ultimately leading to bacterial cell lysis and death.

The bioactivity of ceftazidime is therefore entirely dependent on the integrity of this ring. Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes, which hydrolyze and open the β-lactam ring, rendering the antibiotic inactive. nih.gov As previously noted, the specific side chains of ceftazidime provide a high degree of stability against hydrolysis by many common β-lactamases, such as TEM-1, TEM-2, SHV-1, and OXA-1, preserving the integrity of its β-lactam ring and maintaining its antibacterial efficacy. nih.govnih.gov

Rational Design of Ceftazidime Analogues for Enhanced Properties

The understanding of ceftazidime's SAR has paved the way for the rational design of new antibacterial agents to combat emerging resistance. A prime example is the combination of ceftazidime with avibactam (B1665839). Avibactam is a novel, non-β-lactam β-lactamase inhibitor that was rationally designed to inactivate a broad spectrum of β-lactamases, including Class A (like KPC), Class C (AmpC), and some Class D enzymes, which can hydrolyze ceftazidime. nih.gov The combination of ceftazidime with avibactam extends the antibacterial coverage of ceftazidime to include many ceftazidime-resistant strains of Enterobacteriaceae and P. aeruginosa. nih.gov

Furthermore, structural studies of ceftazidime bound to β-lactamases like AmpC have provided insights into mechanisms of resistance and opportunities for inhibitor design. researchgate.net By comparing the structure of the ceftazidime acyl-enzyme intermediate with that of a transition-state analogue, researchers can identify key interactions and steric clashes that prevent efficient hydrolysis. researchgate.net This knowledge can be used to design new cephalosporin analogues with improved resistance profiles or to develop more potent β-lactamase inhibitors. researchgate.net For instance, the steric hindrance between ceftazidime and conserved residues in the AmpC active site explains its relative stability, and mutations in these areas can lead to resistance. researchgate.net

SAR in Non-Antibacterial Pharmacological Effects (e.g., PDL1 Depletion)

Recent research has uncovered non-antibacterial pharmacological effects of ceftazidime, notably its ability to induce the depletion of Programmed Death-Ligand 1 (PD-L1) in tumor cells. nih.govnih.gov PD-L1 is a crucial protein that cancer cells express to evade the host immune system. nih.gov

Interestingly, the structure-activity relationship for this effect appears to be distinct from that of its antibacterial activity. Studies involving ceftazidime and the related cephalosporin cefepime (B1668827) have shown that they can reduce tumor PD-L1 post-translationally through ubiquitination. nih.govbohrium.com This action increases tumor DNA damage and enhances sensitivity to DNA-damaging agents. nih.gov Crucially, the research suggests that the β-lactam ring and the associated antibiotic properties are not the primary drivers of this PD-L1 depletion effect. nih.govnih.govbohrium.com This indicates that other structural features of the ceftazidime molecule are responsible for this novel anti-cancer activity, opening a new avenue for SAR studies focused on repurposing the ceftazidime scaffold for oncological applications. nih.gov

Characterization of Ceftazidime in Advanced Drug Delivery Systems

Fabrication and Morphological Characterization of Micro/Nanocarriers

The creation and physical form of carriers are fundamental to their function in drug delivery. Various techniques are employed to produce Ceftazidime-loaded particles, with their resulting morphology being a key determinant of performance.

Electrospinning is a versatile technique used to produce micro- and nanofibers from a polymer solution under a strong electric field. iapchem.org This process involves the rapid evaporation of a solvent, which allows for the incorporation of drugs like Ceftazidime into the resulting fiber mat. sid.irgoogle.com The technique is advantageous for its ability to create materials with a large surface-area-to-volume ratio and interconnected pores, which can be beneficial for applications like wound dressings. mdpi.comsharif.edu In one study, Ceftazidime was successfully loaded into a mat of silk fibroin and gelatin nanofibers via electrospinning, creating a biocompatible and biodegradable wound dressing. researchgate.net The rapid solvent evaporation during electrospinning can also "freeze" drug molecules in an amorphous, more soluble state within the polymer matrix. sid.ir

The solvent evaporation method is another common technique for fabricating drug-loaded microparticles. This process typically involves emulsifying a polymer solution containing the dissolved drug in an immiscible phase. The subsequent evaporation of the solvent leads to the precipitation of the polymer, forming solid microparticles that encapsulate the drug. iapchem.org This method has been successfully used to prepare Ceftazidime-loaded microparticles from polyhydroxyalkanoates (PHAs), creating a depot form for sustained drug delivery. iapchem.orgnih.gov

The physical properties of nanocarriers are critical for their in-vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are often measured using dynamic light scattering (DLS).

Particle Size: The size of the carrier influences its distribution in the body and its interaction with cells. For instance, Ceftazidime-loaded chitosan-coated zein (B1164903) nanoparticles have been synthesized with particle sizes ranging from approximately 315 to 335 nm. In another formulation, chitosan-modified PHA microparticles loaded with Ceftazidime exhibited diameters between 0.6 and 1.6 µm. A study involving a poly(propyleneimine) (PPI) dendrimer complexed with Ceftazidime reported a particle size of 156.6 nm.

Polydispersity Index (PDI): The PDI is a measure of the uniformity of particle sizes within a formulation. A PDI value below 0.3 is generally considered optimal, indicating a homogenous and monodisperse population. iapchem.org Formulations of Ceftazidime-loaded chitosan-coated zein nanoparticles have achieved PDI values of less than 0.2. Similarly, chitosan-modified P(3HB-3HV-3HHx) microparticles showed PDI values ranging from 0.08 to 0.27.

Zeta Potential: This parameter measures the surface charge of the particles and is a key indicator of their stability in a colloidal suspension. A higher magnitude of zeta potential (either positive or negative) prevents particle aggregation. Chitosan-coated nanoparticles typically exhibit a positive zeta potential due to the cationic nature of chitosan (B1678972). iapchem.org For example, Ceftazidime-loaded, chitosan-coated zein nanoparticles displayed a strong positive zeta potential of +40 to +50 mV, conferring high stability. In contrast, unmodified PHA microparticles had a negative zeta potential ranging from -15.3 to -21 mV. A Ceftazidime-dendrimer complex was found to have a zeta potential of -10.2 mV.

Interactive Table 1: Physicochemical Properties of Ceftazidime Carriers

Carrier System Fabrication Method Particle Size (nm) PDI Zeta Potential (mV) Reference
Chitosan-Coated Zein Nanoparticles Nanoprecipitation 315–335 <0.2 +40 to +50 ,
Chitosan-Modified PHA Microparticles Solvent Evaporation 600–1600 0.08–0.27 -15.3 to -21 (unmodified) ,
Poly(propyleneimine) Dendrimer Complexation 156.6 Not Reported -10.2 ,,
Chitosan-Coated Liposomes Lipid Film Hydration 116.5–240.3 >0.4 +16.4 to +28

Encapsulation Efficiency and Drug Loading Determination

Two crucial metrics for evaluating the performance of a drug delivery system are encapsulation efficiency (EE) and drug loading (DL).

Encapsulation Efficiency (EE): This is the percentage of the initial drug amount that is successfully incorporated into the nanocarriers. It is a measure of how effectively the fabrication process entraps the drug.

Drug Loading (DL): This refers to the weight percentage of the drug relative to the total weight of the carrier system. It quantifies the amount of drug a given mass of the carrier can hold.

These values are typically determined by separating the nanocarriers from the aqueous medium (e.g., by centrifugation) and measuring the amount of unencapsulated, free drug in the supernatant using methods like UV-visible spectrophotometry. nih.gov

Studies have reported varying efficiencies depending on the carrier system. For instance, chitosan-coated zein nanoparticles demonstrated an EE of over 55% for Ceftazidime. Chitosan-coated liposomes showed an EE of 51.5% for Ceftazidime. In a different system, a poly(propyleneimine) dendrimer complex reported a drug loading of approximately 38.46 mol%.

Interactive Table 2: Encapsulation and Loading of Ceftazidime

Carrier System Encapsulation Efficiency (%) Drug Loading (%) Reference
Chitosan-Coated Zein Nanoparticles >55% Not specified
Chitosan-Coated Liposomes 51.5% Not specified
Pectin Nanocarriers (for Ceftizoxime) 69.4% 21% nih.gov
Poly(propyleneimine) Dendrimer Not specified ~38.46 mol% ,,

In Vitro Drug Release Kinetics and Modeling

Understanding the rate and mechanism of drug release from a carrier is essential for predicting its therapeutic effect. In vitro release studies are conducted in physiological-mimicking fluids to analyze the release profile over time.

The release of Ceftazidime from various nanocarriers often exhibits a biphasic pattern: an initial "burst release" followed by a period of sustained or controlled release. For example, chitosan-coated zein nanoparticles co-loaded with Ceftazidime and Tobramycin showed a burst effect within 30 minutes, releasing about 21% of the drug, followed by a controlled release over 24 hours. Ceftazidime-loaded PHA microparticles were specifically designed to provide long-term release without a significant burst effect.

To elucidate the mechanism of drug release, the experimental data are fitted to mathematical models:

Higuchi Model: This model describes drug release from an insoluble matrix as a diffusion-based process, where the cumulative amount of drug released is proportional to the square root of time. A high correlation coefficient (R²) for this model suggests that diffusion is the primary release mechanism. The release of Ceftazidime from chitosan-modified PHA microparticles was found to fit the Higuchi model well, indicating a diffusion-controlled process.

Korsmeyer-Peppas Model: This model is used to analyze release from polymeric systems when the mechanism is not well-known or when more than one mechanism is involved. The model relates drug release to time exponentially, characterized by a release exponent 'n'. The value of 'n' provides insight into the release mechanism: an 'n' value of 0.5 or less corresponds to Fickian diffusion, while values between 0.5 and 1.0 suggest non-Fickian or anomalous transport, involving both diffusion and polymer relaxation. For Ceftazidime-loaded PHA microparticles, the 'n' value was less than 0.5, confirming that the release was governed by Fickian diffusion.

Interactive Table 3: Kinetic Modeling of Ceftazidime Release

Carrier System Applicable Kinetic Models Release Mechanism Indicated Reference
Chitosan-Modified PHA Microparticles Higuchi, Korsmeyer-Peppas Fickian Diffusion ,,
Generic Implants Higuchi, Korsmeyer-Peppas Diffusion-controlled (Fickian and anomalous transport)
PLGA-based Hydrogel System Higuchi, Korsmeyer-Peppas Fickian Diffusion

Interaction of Ceftazidime with Polymeric Excipients

The choice of polymer is crucial as it dictates the physicochemical properties, stability, and biological interactions of the drug delivery system.

Chitosan: This natural polysaccharide is widely used due to its biocompatibility, biodegradability, mucoadhesive properties, and inherent antimicrobial activity. iapchem.org When used as a coating for zein nanoparticles or liposomes, chitosan provides a positive surface charge, which enhances stability and can promote interaction with negatively charged bacterial cell membranes. iapchem.org In PHA-based microparticles, the inclusion of chitosan helps create a more effective therapeutic system. iapchem.org

Zein: This corn-derived protein is a biocompatible and biodegradable polymer with both hydrophilic and hydrophobic regions. It is often used as the core material for nanoparticles, serving as a matrix for encapsulating drugs like Ceftazidime. Its gastro-resistant properties make it suitable for oral delivery systems.

Silk Fibroin: A protein derived from silk, fibroin is known for its excellent biocompatibility and mechanical properties, making it a prime candidate for tissue engineering and wound dressing applications. researchgate.net Electrospun mats of silk fibroin, often blended with gelatin, can successfully encapsulate Ceftazidime, providing a cytocompatible scaffold for localized drug release at a wound site. researchgate.net

Polyhydroxyalkanoates (PHAs): These are biodegradable polyesters produced by microorganisms. iapchem.org Copolymers like poly(3-hydroxybutyrate-3-hydroxyvalerate-3-hydroxyhexanoate) [P(3HB-3HV-3HHх)] have been used to fabricate Ceftazidime-loaded microparticles. These microparticles act as a depot form, allowing for gradual, long-term drug release suitable for treating certain infections. iapchem.org

Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture allows for the encapsulation of drug molecules within their core or conjugation to their surface functional groups. A study on a first-generation poly(propyleneimine) (PPI-G1) dendrimer showed that it could form a complex with Ceftazidime through electrostatic interactions between the amine groups of the dendrimer and the carboxylic acid groups of the antibiotic. This complexation resulted in a nanoscale drug delivery system with sustained release properties.

Design Considerations for Sustained Release and Enhanced Tissue Persistence

The therapeutic efficacy of Ceftazidime can be significantly enhanced by incorporating it into advanced drug delivery systems (DDS) designed for sustained release and improved tissue persistence. bspublications.netijsrtjournal.comijpmr.org Conventional administration routes often lead to rapid degradation and clearance of Ceftazidime, necessitating frequent dosing to maintain therapeutic concentrations. nih.gov Advanced DDS, such as microparticles, nanoparticles, liposomes, and hydrogels, aim to overcome these limitations by providing controlled, prolonged drug release at the target site. nih.govnih.govderpharmachemica.com

Key design considerations for these systems revolve around the choice of carrier materials, the physicochemical properties of the formulation, and the desired release kinetics. The goal is to create a depot form of the drug that releases Ceftazidime over an extended period, maintaining concentrations above the minimum inhibitory concentration (MIC) for target pathogens while minimizing systemic exposure. bspublications.netdovepress.commdpi.com

Microparticle-Based Systems

Biodegradable polymers are frequently used to fabricate microparticles for sustained drug delivery. Polyhydroxyalkanoates (PHAs), such as poly(3-hydroxybutyrate-3-hydroxyvalerate-3-hydroxy-hexanoate) [P(3HB-3HV-3HHx)], have been investigated for this purpose. researcher.lifenih.gov These systems are designed to encapsulate Ceftazidime and release it slowly as the polymer matrix degrades.

One approach involves modifying the surface of these microparticles with chitosan, a polycationic biopolymer. nih.goviapchem.org This modification can influence the drug release rate and enhance the antibacterial effect. nih.goviapchem.org Research has shown that chitosan-modified P(3HB-3HV-3HHx) microparticles can provide a prolonged, burst-free release of Ceftazidime. researcher.lifenih.gov The release kinetics often follow models like the Korsmeyer-Peppas and Higuchi models, indicating a diffusion-controlled mechanism. nih.goviapchem.org The amount of chitosan used for surface modification directly impacts the release rate; a higher chitosan content leads to a more pronounced decrease in the release intensity of the antibiotic. nih.goviapchem.org

Microparticle System Polymer(s) Particle Size (µm) Key Findings Reference(s)
Ceftazidime-loaded microparticlesP(3HB-3HV-3HHх)0.6 - 1.6Provides a depot form of the drug with long-term release without initial burst. researcher.lifenih.gov
Chitosan-modified Ceftazidime microparticlesP(3HB-3HV-3HHх), Chitosan0.6 - 1.6Surface modification with chitosan decreased the intensity of antibiotic release. Release kinetics correspond to Korsmeyer-Peppas and Higuchi models. nih.goviapchem.orgiapchem.org

Nanoparticle and Liposomal Formulations

Nanoparticulate systems, including polymeric nanoparticles and liposomes, offer advantages such as improved bioavailability and the ability to target specific sites. nih.govscielo.br

Chitosan-based nanoparticles have been developed for enhanced biofilm penetration and eradication of pathogens like Pseudomonas aeruginosa. nih.gov These nanoparticles can be designed for pH-responsive drug release, where the acidic microenvironment of a bacterial biofilm triggers the release of Ceftazidime, maximizing the therapeutic effect at the site of infection. nih.gov

Zein nanoparticles , derived from corn protein, have been coated with chitosan to co-encapsulate Ceftazidime and other antibiotics like Tobramycin. nih.govmdpi.com This coating provides stability and mucoadhesive properties. mdpi.com Such systems have demonstrated controlled release profiles in simulated physiological conditions and enhanced efficacy against antibiotic-resistant bacteria. nih.govmdpi.com

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like Ceftazidime in their aqueous core. nih.govresearchgate.net The encapsulation efficiency and stability of liposomal Ceftazidime are critical design parameters influenced by the lipid composition, cholesterol content, and pH. researchgate.netresearchgate.netscielo.br Studies have shown that the composition of the liposome, such as the use of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG), affects the amount of encapsulated Ceftazidime. nih.gov For instance, a DPPC:DPPG combination in a 9:1 molar ratio achieved a higher encapsulation efficiency compared to other compositions. nih.gov The inclusion of cholesterol can improve the stability of the liposomes, reducing leakage of the encapsulated drug. scielo.br

Nanocarrier System Carrier Material(s) Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Key Findings Reference(s)
Chitosan-coated LiposomesPhospholipids, Chitosan116.5 - 240.3+16.4 to +28.051.5Stable under simulated gastrointestinal conditions. mdpi.com
Chitosan-coated Zein NanoparticlesZein, Chitosan315 - 335+40 to +50>55Co-encapsulation with Tobramycin showed enhanced antibacterial and antibiofilm activities. nih.govmdpi.com
LiposomesDPPC, Cholesterol~132-5.77Cholesterol improved membrane stability. MIC was 50% lower than the free drug. researchgate.netscielo.br
LiposomesDPPC, DPPG--17.72Highest encapsulation achieved with DPPC:DPPG at a 9:1 molar ratio. nih.gov
Chitosan NanoparticlesChitosan<100--pH-responsive release in acidic biofilm microenvironments. nih.gov

Nanofiber and Hydrogel-Based Systems

Electrospun nanofibers made from biodegradable polymers like poly(D,L)-lactide-co-glycolide (PLGA) have been developed as implants or inserts for sustained, localized delivery of Ceftazidime. dovepress.commdpi.comresearchgate.netnih.gov These systems can be engineered to release high concentrations of the antibiotic for extended periods, both in vitro and in vivo. dovepress.commdpi.com For example, PLGA nanofiber membranes have been shown to release Ceftazidime for over 8 weeks in vivo, maintaining levels well above the MIC for common pathogens. dovepress.com In ophthalmic applications, nanofibrous inserts have been designed to provide a burst release initially, followed by a controlled release for up to 120 hours, enhancing drug residence time in the eye. researchgate.net

Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them suitable for encapsulating hydrophilic drugs. nih.govacs.org Their porous structure and biocompatibility allow for localized and controlled drug release. nih.govtandfonline.commdpi.com Gelatin methacryloyl (GelMA) hydrogels, for instance, can be loaded with antibiotics before crosslinking. nih.gov The release from these hydrogels is often characterized by an initial burst followed by a sustained phase, governed by diffusion and enzymatic degradation of the hydrogel matrix. nih.gov The physical properties and degradation kinetics of hydrogels can be tuned by altering the polymer concentration, which in turn controls the drug release profile. nih.gov

Delivery System Polymer(s) Release Duration (in vitro) Release Duration (in vivo) Application Area Key Findings Reference(s)
Nanofiber-enveloped implantsPLGA> 3 weeks> 8 weeksOrthopedic implantsReleased high concentrations of Ceftazidime, well above the MIC. dovepress.comresearchgate.net
Hybrid NanofibersPLGA> 30 days> 56 daysOsteomyelitis treatmentCo-delivery of Ceftazidime with Vancomycin and Fluconazole. mdpi.comnih.gov
Nanofibrous insertsPVA, PCL, Eudragit120 hours4-5 daysOcular infectionsInitial burst release followed by controlled release, maintaining concentrations above MIC. researchgate.net
HydrogelGelatin Methacryloyl (GelMA)--Surgical site infection prophylaxisDrug release is proportional to the encapsulated dose and dependent on GelMA concentration. nih.gov

Computational Chemistry and Molecular Modeling Studies of Ceftazidime

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is crucial for understanding the binding mechanisms of ceftazidime with its target proteins.

Identification of Binding Sites and Modes

Molecular docking studies have been instrumental in identifying the specific binding sites and modes of ceftazidime with various proteins. A primary target for ceftazidime is Penicillin-Binding Proteins (PBPs), enzymes crucial for bacterial cell wall synthesis. patsnap.comnih.gov In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a high affinity for PBP-3, which is involved in septum formation during cell division. patsnap.comhres.ca It also demonstrates a moderate affinity for PBP-1a and PBP-1b, which are involved in cell wall elongation, and a much lower affinity for PBP-2. hres.cadrugbank.com In Staphylococcus aureus, ceftazidime has a high affinity for PBP-1 and PBP-2, but a significantly lower affinity for PBP-3. hres.ca

Docking simulations have also been used to investigate the interaction of ceftazidime with other proteins, such as serum albumins and β-lactamases. For instance, studies on bovine serum albumin (BSA) revealed that ceftazidime primarily binds at the interface of domains 1 and 3, with some involvement of domain 2. ksu.edu.sa In the case of β-lactamases, which are enzymes that can inactivate ceftazidime, docking studies have helped to elucidate the binding modes within the active site. For example, in the blaOXA-1 β-lactamase from Klebsiella pneumoniae, docking simulations showed ceftazidime binding within the active site. researchgate.net

Protein TargetOrganismPrimary Binding Site/ModeKey Interacting Residues
Penicillin-Binding Protein 3 (PBP-3)E. coli, P. aeruginosaHigh affinity binding, involved in septum formation. patsnap.comhres.caSer316 (in PBP2) researchgate.net
Penicillin-Binding Protein 1a/1b (PBP-1a/1b)E. coli, P. aeruginosaModerate affinity binding, involved in cell wall elongation. hres.cadrugbank.comN/A
Penicillin-Binding Protein 1 & 2 (PBP-1, PBP-2)S. aureusHigh affinity binding. hres.caN/A
Bovine Serum Albumin (BSA)BovineInterface of domains 1 and 3. ksu.edu.saN/A
blaOXA-1 β-lactamaseK. pneumoniaeActive site binding. researchgate.netLys181, Asn52, Ser21, Ile19, Ile18 researchgate.net

Characterization of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic, Van der Waals)

The stability of the ceftazidime-protein complex is governed by a variety of intermolecular forces. Molecular docking analyses have detailed these interactions, providing a comprehensive picture of the binding event.

Hydrogen Bonding: This is a critical interaction for the binding of ceftazidime to its targets. For example, in the active site of blaOXA-1, the oxygen atoms of ceftazidime form hydrogen bonds with the side chain hydrogen atoms of residues such as Lys181, Asn52, Ser21, Ile19, and Ile18. researchgate.net Similarly, in the interaction with PBP2 from K. pneumoniae, ceftazidime forms hydrogen bonds with active site residues. researchgate.net In the case of CMY-2 β-lactamase, modeling suggests that a series of hydrogen-bonding interactions with residues like T316, G317, S318, T319, S343, N346, and R349 occur as avibactam (B1665839), a β-lactamase inhibitor often paired with ceftazidime, proceeds through its reaction. asm.org

Hydrophobic Interactions: These interactions play a significant role, particularly in the binding of ceftazidime to serum albumins. Studies with bovine serum albumin have indicated that hydrophobic forces are the primary drivers of the interaction. ksu.edu.saresearchgate.net These interactions arise from the tendency of nonpolar groups on both the drug and the protein to minimize contact with water. cuny.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ceftazidime and its protein complexes over time. windows.netscielo.br These simulations are crucial for understanding the flexibility of both the drug and its binding pocket, which is often not captured by static docking models. mdpi.com

MD simulations have been used to study the conformational dynamics of Penicillin-Binding Protein 2a (PBP2a) from methicillin-resistant Staphylococcus aureus (MRSA) in complex with ceftazidime. nih.gov These studies revealed that the binding of ceftazidime to an allosteric site can induce conformational changes that open up the active site, a critical step for catalysis. nih.gov The simulations can also be used to refine protein-ligand complex structures, helping to relax any strains from initial modeling and providing a more accurate representation of the binding. inflibnet.ac.in

Furthermore, MD simulations have been employed to investigate the mechanisms of resistance. For instance, simulations of the E. cloacae AmpC β-lactamase with a specific deletion showed how this mutation enhances the hydrolysis of ceftazidime by allowing an additional water molecule to enter and stabilize the reaction intermediate. chemrxiv.orgchemrxiv.org The trajectory files from MD simulations contain detailed information about the coordinates, velocities, and energies of all atoms, allowing for in-depth analysis of the system's dynamics. inflibnet.ac.in

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scispace.comnih.gov DFT calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior. youtube.com

In the context of ceftazidime, DFT analysis has been used to study its interaction with bovine serum albumin (BSA). researchgate.net By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can assess the stability and reactivity of the drug. researchgate.net A larger energy gap between HOMO and LUMO generally indicates greater stability. researchgate.net DFT studies have shown that the ceftazidime-BSA complex is more stable than free ceftazidime, supporting the experimental observation of a stable complex formation. researchgate.net These calculations can also be used to determine various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, which further characterize the molecule's chemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com By developing mathematical models, QSAR can predict the activity of new, untested compounds. wikipedia.org

While specific QSAR models focused solely on ceftazidime are not extensively detailed in the provided search results, the principles of QSAR are highly relevant. For cephalosporins in general, QSAR models have been developed to predict their absorption in zebrafish, a model organism for toxicity studies. nih.gov These models use molecular descriptors (numerical representations of molecular properties) to build a regression model that can estimate the internal concentration of the drugs. nih.gov A successful QSAR model is typically characterized by a high squared correlation coefficient (r²) and a high cross-validated r² (q²), indicating good correlative and predictive ability. nih.govmdpi.com Such models are valuable tools for predicting the pharmacokinetic properties and potential toxicity of new cephalosporin (B10832234) candidates early in the drug development process. nih.gov

In Silico ADMET Prediction Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies are crucial for assessing the drug-like properties of a compound early in the discovery pipeline. nih.gov These computational methods use various models, including QSAR and molecular docking, to predict the pharmacokinetic and toxicological profile of a molecule. nih.govresearchgate.net

For ceftazidime and its impurities, in silico ADMET prediction has been performed using a combination of software tools like Discovery Studio, OECD QSAR Toolbox, and pkCSM. researchgate.netfrontiersin.orgnih.gov These studies predict a range of properties:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted. Ceftazidime has been predicted to have good intestinal absorption. frontiersin.org

Distribution: Properties such as plasma protein binding and the ability to cross the blood-brain barrier are assessed. researchgate.net

Metabolism: The potential for inhibition of cytochrome P450 (CYP) enzymes, which are key for drug metabolism, is evaluated. researchgate.net

Excretion: Predictions related to the elimination of the drug from the body are made.

Toxicity: Potential toxicities, such as genotoxicity and neurotoxicity, are predicted based on the chemical structure. frontiersin.orgnih.gov

These in silico predictions help in identifying potential liabilities of a drug candidate and its impurities, thereby guiding the quality control and further development of the drug. researchgate.netfrontiersin.org

CompoundPredicted ADMET PropertyPrediction
CeftazidimeLipophilicity (AlogP98)Ideal (≤ 5) frontiersin.org
CeftazidimeCaco-2 PermeabilityPredicted to be easily absorbed frontiersin.org
Ceftazidime Impurity DLipophilicity (AlogP98)Poor (> 5) frontiersin.org
Ceftazidime Impurity DNeurotoxicityPredicted to be neurotoxic frontiersin.org
Ceftazidime Impurity DGenotoxicityPredicted to be genotoxic frontiersin.org

Emerging Research Frontiers and Future Directions

Elucidation of Novel and Cryptic Resistance Mechanisms

While well-known resistance mechanisms to ceftazidime, such as the production of β-lactamase enzymes like PenA, are extensively documented, research continues to uncover more complex and previously hidden, or "cryptic," methods of bacterial survival. plos.org In Burkholderia pseudomallei, the causative agent of melioidosis, resistance can emerge during treatment through single nucleotide polymorphisms (SNPs) in the penA gene or its promoter region. plos.org These mutations can alter the substrate specificity of the PenA enzyme, leading to increased hydrolysis of ceftazidime. plos.org

Beyond enzymatic degradation, other potential resistance mechanisms in pathogens like B. pseudomallei include the action of efflux pumps, which actively expel the antibiotic from the bacterial cell, and modifications to the bacterial cell wall that prevent drug entry. plos.org The interplay of these mechanisms can lead to high-level resistance. For instance, resistance to the combination drug ceftazidime-avibactam in Klebsiella pneumoniae has been linked to the transposition of the Klebsiella pneumoniae carbapenemase (KPC) gene in a strain that is also deficient in porins and exhibits increased efflux activity. contagionlive.com

Furthermore, the evolution of resistance is not always a straightforward process. In some cases, mutations conferring resistance to ceftazidime-avibactam in the blaKPC-3 gene result in novel KPC-3 variants that function as extended-spectrum β-lactamases. contagionlive.com This highlights the adaptive potential of bacteria to counter new therapeutic agents. The development of ceftazidime-avibactam non-susceptibility has also been observed in multidrug-resistant Klebsiella pneumoniae isolates, underscoring the continuous need to monitor and understand emerging resistance patterns. contagionlive.com

Development of Innovative Adjuvants to Combat Resistance

To counteract the growing threat of resistance, a significant area of research focuses on the development of adjuvants—compounds that, when co-administered with ceftazidime, can restore or enhance its activity. The most successful examples of this approach are β-lactamase inhibitors. Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, has been a game-changer. contagionlive.comnih.gov It effectively inhibits a broad range of β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance in many Gram-negative bacteria. contagionlive.comnih.gov The combination of ceftazidime and avibactam has proven potent against a wide spectrum of pathogens, including multidrug-resistant Enterobacteriaceae. contagionlive.com

However, the emergence of resistance to ceftazidime-avibactam itself necessitates the exploration of new adjuvants. contagionlive.com Research is ongoing to identify compounds that can tackle different resistance mechanisms. Efflux pump inhibitors (EPIs) represent a promising strategy. mdpi.com These molecules work by blocking the pumps that bacteria use to expel antibiotics, thereby increasing the intracellular concentration of ceftazidime. mdpi.compnas.org Nanoparticle-based delivery systems are being investigated to co-deliver antibiotics and EPIs directly to the bacterial cells. mdpi.com

Another innovative approach involves the use of antimicrobial peptides (AMPs) as adjuvants. nih.gov AMPs can have direct antibacterial activity but can also work synergistically with conventional antibiotics like ceftazidime. nih.gov This combination can lead to improved therapeutic effects against resistant infections and may also minimize the emergence of further resistance. nih.gov The development of such antibiotic-adjuvant therapies is a cost-effective and timely strategy to extend the lifespan of existing antibiotics. nih.gov

Rational Design of Next-Generation Ceftazidime Analogues

The detailed understanding of ceftazidime's structure and its interaction with bacterial targets has paved the way for the rational design of new and improved analogues. This approach, often referred to as structure-based drug design (SBDD), aims to create molecules with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. thermofisher.comresearchgate.net

One key area of focus is modifying the ceftazidime scaffold to improve its stability against hydrolysis by β-lactamases. For example, the oxime group at the 7-position of ceftazidime, which includes a dimethyl acetic acid moiety, is known to confer resistance to many β-lactamases and enhance activity against P. aeruginosa. nih.govresearchgate.net This structural feature has been incorporated into newer cephalosporins like ceftolozane. nih.gov

Researchers are also exploring the addition of different chemical groups to the 3-position of the cephalosporin (B10832234) nucleus to sterically hinder the approach of β-lactamases. nih.gov Furthermore, the "Trojan Horse" strategy is being employed, where a siderophore group is attached to the antibiotic. researchgate.net This allows the drug to be actively transported into the bacterial cell via iron uptake systems, bypassing resistance mechanisms related to porin channels. researchgate.net An example of this is the investigational compound S-649266, which shows promise against problematic strains of Enterobacteriaceae that produce metallo-β-lactamases like NDM-1. nih.govresearchgate.net The goal of these rational design efforts is to develop next-generation antibiotics that are not only more effective but also less prone to the development of resistance. plos.org

Advanced In Vitro and Ex Vivo Models for Antimicrobial Efficacy and Resistance Studies

To better predict the clinical success of ceftazidime and new antimicrobial agents, researchers are moving beyond traditional static in vitro tests to more dynamic and physiologically relevant models. These advanced models aim to simulate the complex environment of an infection within the human body.

Dynamic In Vitro PK/PD Infection Models: These models, such as the one-compartment model and the hollow fiber infection model, are crucial for studying the relationship between pharmacokinetics (PK) and pharmacodynamics (PD). mdpi.com They allow researchers to simulate the fluctuating concentrations of ceftazidime that occur in a patient's body over time and observe the impact on bacterial killing and the emergence of resistance. mdpi.com These models have been used to demonstrate the effectiveness of standard dosing regimens of ceftazidime/avibactam against KPC-producing Klebsiella pneumoniae. mdpi.com

Ex Vivo Models: These models utilize host cells, such as macrophages, to assess the intracellular activity of antibiotics. For instance, the efficacy of epetraborole (B1504100), a novel antibiotic, was evaluated in an ex vivo model using THP-1 macrophages infected with Burkholderia pseudomallei. plos.org These studies demonstrated that epetraborole could inhibit the intracellular growth of the bacteria and also showed a synergistic effect when combined with ceftazidime. plos.org

Specialized Infection Models: To study specific types of infections, researchers have developed models like the bladder infection model, which mimics the conditions of a urinary tract infection. mdpi.com These models are valuable for evaluating drugs intended for specific indications and can also be used to investigate the emergence of resistance in that particular environment. mdpi.com

In Vivo Murine Infection Models: Animal models, such as the murine thigh infection model, remain essential for evaluating the in vivo efficacy of antibiotics. oup.com These models allow for the study of human-simulated drug exposures and their effect on bacterial burden in a living organism. oup.com Such studies have been instrumental in assessing the activity of ceftazidime and ceftazidime/avibactam against various resistant strains of P. aeruginosa. oup.com

These advanced models provide more robust and translatable data to support the development and optimization of antimicrobial therapies, helping to bridge the gap between preclinical research and clinical outcomes. nih.govnih.gov

Integration of Multi-Omics Approaches in Mechanism of Action Studies

The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how ceftazidime and other antibiotics work at a molecular level. nih.govmdpi.com By integrating data from these different levels of biological organization, researchers can gain a comprehensive, systems-level view of the drug-bacterium interaction. nih.govmdpi.com

A study combining transcriptomics and metabolomics to investigate the effect of ceftazidime/avibactam on pan-drug-resistant Klebsiella pneumoniae revealed a much broader mechanism of action than simply inhibiting cell wall synthesis. nih.govacs.org The combination therapy was found to disrupt the biogenesis of the outer membrane, including the synthesis of lipids, peptidoglycan, and lipopolysaccharide. acs.org It also significantly impacted central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid cycle. acs.org

Q & A

Basic Research Questions

Q. How to design clinical studies evaluating Ceftazidime's efficacy against multidrug-resistant (MDR) Gram-negative pathogens?

  • Methodological Answer :

  • Define inclusion criteria for patients with confirmed Gram-negative infections (e.g., Pseudomonas aeruginosa, Enterobacteriaceae) and stratify by resistance profiles (e.g., ESBL, carbapenemase producers). Use standardized protocols for dosing (e.g., 2 g every 8 hours IV) and comparator arms (e.g., carbapenems or combination therapies). Include endpoints like microbiological eradication, clinical cure rates, and 30-day mortality. Monitor adverse events (e.g., nephrotoxicity, hypersensitivity) using CTCAE criteria .
  • Key Variables : Admitted ward, comorbidities, treatment duration, and concomitant medications (e.g., nephrotoxic drugs) to control confounding factors .

Q. What experimental methodologies are used to assess Ceftazidime resistance mechanisms, such as extended-spectrum β-lactamase (ESBL) production?

  • Methodological Answer :

  • Employ phenotypic confirmatory tests like the Combined Disc Diffusion Method (CLSI guidelines): Compare zone diameters of Ceftazidime (30 µg) vs. Ceftazidime + clavulanic acid (30/10 µg). A ≥5 mm increase in inhibition zone indicates ESBL production .
  • For genotypic analysis, use PCR to detect bla genes (e.g., blaCTX-M, blaTEM). Complement with broth microdilution to determine minimum inhibitory concentrations (MICs) under varying β-lactamase inhibitor conditions .

Q. How to quantify Ceftazidime in biological samples for pharmacokinetic studies?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile-phosphate buffer), column (C18), and detection (UV at 254 nm). Validate linearity (1.9–30 µg/mL in serum/urine) and recovery rates (~90%) .
  • Polarography : Use differential pulse polarography with a mercury electrode. Calibrate using standard solutions (4.6–14.5 µg/mL) and analyze peaks at -0.67 V and -1.06 V .
  • Chemiluminescence : Enhance sensitivity via gold nanoparticle-catalyzed luminol-KMnO₄ systems (detection limit: 1.0×10⁻⁵ g/L) .

Advanced Research Questions

Q. How to analyze pooled safety data from clinical trials evaluating Ceftazidime-avibactam combinations?

  • Methodological Answer :

  • Standardize safety data collection across trials (e.g., CIOMS guidelines) to harmonize adverse event reporting. Compare treatment-emergent AEs (e.g., hepatic enzyme elevations, phlebitis) between Ceftazidime-avibactam and historical Ceftazidime monotherapy data. Use propensity score matching to adjust for baseline differences (e.g., renal impairment, infection type) .
  • Limitations : Address heterogeneity in comparator arms (e.g., carbapenems vs. other β-lactams) and small sample sizes for rare AEs via Bayesian meta-analysis .

Q. What statistical approaches correlate Ceftazidime usage with emerging resistance in Acinetobacter baumannii?

  • Methodological Answer :

  • Calculate Defined Daily Doses (DDDs) per 1000 patient-days to quantify hospital Ceftazidime consumption. Perform time-series analysis using SPSS or R to correlate DDDs with resistance rates (e.g., annual % resistance). Apply Granger causality tests to identify temporal relationships, adjusting for confounders like infection control practices .

Q. How to evaluate the clinical efficacy of Ceftazidime-avibactam in carbapenem-resistant Gram-negative bacteria (CR-GNB) infections?

  • Methodological Answer :

  • Conduct retrospective cohort studies with propensity score adjustment for confounding variables (e.g., Charlson Comorbidity Index, prior antibiotic exposure). Use multivariate logistic regression to identify predictors of treatment success (e.g., MIC ≤8 µg/mL, early source control). Validate findings via bootstrap resampling to assess model robustness .

Q. What experimental designs optimize nebulized Ceftazidime delivery in ventilator-associated pneumonia (VAP) models?

  • Methodological Answer :

  • Use ventilated piglet models with P. aeruginosa-induced bronchopneumonia. Compare lung tissue concentrations after IV (20 mg/kg) vs. nebulized administration (65% helium–oxygen carrier gas). Measure pharmacokinetic parameters (AUC₀–₂₄, Cmax) via bronchoalveolar lavage and microdialysis .

Analytical Methodologies

Q. How to validate dispersive liquid-liquid microextraction (DLLME) for Ceftazidime preconcentration in aqueous samples?

  • Methodological Answer :

  • Optimize extraction parameters (e.g., 100 µL chloroform as extractant, 1 mL acetone as disperser) via fractional factorial design. Validate linearity (0.001–10 µg/mL), LOD (0.13 ng/mL in water), and precision (%RSD <5%) using HPLC-UV. Cross-validate with spike-recovery tests in urine matrices .

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